molecular formula C19H14BrNO B3559528 N-4-biphenylyl-4-bromobenzamide

N-4-biphenylyl-4-bromobenzamide

Cat. No.: B3559528
M. Wt: 352.2 g/mol
InChI Key: YZUOVUQAJIUZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4-biphenylyl-4-bromobenzamide is a useful research compound. Its molecular formula is C19H14BrNO and its molecular weight is 352.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-4-biphenylyl-4-bromobenzamide is 351.02588 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-4-biphenylyl-4-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-4-biphenylyl-4-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUOVUQAJIUZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of N-4-biphenylyl-4-bromobenzamide: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is the bedrock of all chemical and pharmaceutical research. N-4-biphenylyl-4-bromobenzamide, a member of the benzanilide class of compounds, represents a molecule with potential applications in materials science and as an intermediate in drug discovery.[1][2] This technical guide provides a comprehensive, field-proven workflow for its complete structure elucidation. We move beyond a simple listing of techniques to explain the causal logic behind the analytical sequence, demonstrating how a multi-spectroscopic approach—integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—creates a self-validating system for structural confirmation. This document serves as a practical resource for researchers, detailing experimental protocols, predicted data, and the interpretive logic required to confidently assign the structure.

The Strategic Imperative: Why a Multi-Spectroscopic Workflow?

The structural characterization of a novel or synthesized compound is not a linear process but an integrative one. Each analytical technique provides a unique and orthogonal piece of the structural puzzle. Relying on a single method can lead to ambiguity, while a combined approach provides layers of confirmation, ensuring the highest degree of scientific integrity.

Our investigation into the structure of N-4-biphenylyl-4-bromobenzamide follows a deliberate and logical progression. We begin with Mass Spectrometry to define the molecular formula, the most fundamental characteristic. Next, we employ IR Spectroscopy to rapidly identify the key functional groups, confirming the compound class. Finally, we utilize the unparalleled resolving power of NMR Spectroscopy to map the precise connectivity of the atomic framework.

Proposed Structure:

Figure 1: Proposed chemical structure of N-4-biphenylyl-4-bromobenzamide.

G cluster_0 Analytical Workflow synthesis Synthesized Compound (N-4-biphenylyl-4-bromobenzamide) hrms HRMS Analysis (Q-TOF) synthesis->hrms Step 1: Molecular Formula ir FT-IR Analysis (ATR) hrms->ir Step 2: Functional Groups elucidation Integrated Structure Elucidation hrms->elucidation nmr NMR Analysis (¹H & ¹³C) ir->nmr Step 3: Atomic Connectivity ir->elucidation nmr->elucidation

A logical workflow for unambiguous structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Formula

Expertise & Experience: The initial and most critical step in structure elucidation is to determine the elemental composition. Low-resolution mass spectrometry provides nominal mass, but High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) is essential for calculating a high-accuracy molecular formula. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), provides an unmistakable isotopic pattern that serves as an internal validation of the result.

Experimental Protocol: HRMS
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: A dilute solution of the sample is prepared (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The solution is infused directly into the ESI source in positive ion mode. The instrument is calibrated to ensure high mass accuracy (< 5 ppm). Data is acquired over a mass range of m/z 100-1000.

Data Presentation: Expected HRMS Data

The molecular formula for N-4-biphenylyl-4-bromobenzamide is C₁₉H₁₄BrNO.

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Relative Abundance
[M+H]⁺364.0335366.0315~1:1
[M+Na]⁺386.0155388.0134~1:1

Trustworthiness: The observation of a pair of peaks for the protonated molecule ([M+H]⁺) separated by approximately 2 m/z units and with nearly equal intensity is a definitive signature for a molecule containing a single bromine atom. High-accuracy mass measurement of both isotopic peaks that match the calculated values within 5 ppm provides extremely high confidence in the assigned molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups within a molecule. For N-4-biphenylyl-4-bromobenzamide, we expect to see characteristic absorptions for the secondary amide linkage (N-H and C=O bonds) and the aromatic rings, confirming the compound belongs to the benzanilide class.[3][4]

Experimental Protocol: FT-IR
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied with the anvil to ensure good contact.

  • Data Acquisition: A background spectrum of the clean ATR crystal is collected first. The sample spectrum is then acquired over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[5][6]

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H stretch (Amide II)
~3050MediumAromatic C-H stretch
~1660StrongC=O stretch (Amide I)[4]
~1600, ~1480Medium-StrongAromatic C=C ring stretch
~1540MediumN-H bend (Amide II)
~1240MediumC-N stretch
~840Strongpara-disubstituted ring C-H bend
~760, ~690StrongMonosubstituted ring C-H bend
~1070MediumC-Br stretch

Trustworthiness: The simultaneous presence of a strong carbonyl (C=O) stretch around 1660 cm⁻¹ and a sharp N-H stretch around 3300 cm⁻¹ is strong and direct evidence of the secondary amide functional group. The additional characteristic aromatic C-H and C=C stretches further corroborate the proposed benzanilide framework.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for definitive structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons. ¹H NMR reveals the proton framework, while ¹³C NMR maps the carbon skeleton. The combination provides an unambiguous blueprint of the molecule.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[7]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[7][8]

  • ¹H NMR Acquisition: The spectrum is acquired with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.

  • ¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[8]

¹H NMR Data Analysis

The ¹H NMR spectrum is expected to show distinct signals for the amide proton and the protons on the three aromatic rings.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~10.2s1HNH Amide protons are highly deshielded and often appear as broad singlets.
~7.90d2HH-2', H-6'Ortho to the electron-withdrawing C=O group, highly deshielded.
~7.75d2HH-2, H-6Ortho to the amide nitrogen on the biphenyl moiety.
~7.70d2HH-2'', H-6''Protons on the terminal phenyl ring.
~7.65d2HH-3', H-5'Ortho to the bromine atom.
~7.45t2HH-3'', H-5''Meta protons on the terminal phenyl ring.
~7.35t1HH-4''Para proton on the terminal phenyl ring.
~7.25d2HH-3, H-5Meta to the amide nitrogen on the biphenyl moiety.
¹³C NMR Data Analysis

The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to symmetry, fewer than 19 signals are expected.

Predicted δ (ppm)AssignmentRationale
~165.5C =OCarbonyl carbons are highly deshielded.
~140.0C-4Quaternary carbon of the biphenyl attached to the second ring.
~138.5C-1Quaternary carbon of the biphenyl attached to the amide.
~137.0C-1''Quaternary carbon of the terminal phenyl ring.
~133.5C-1'Quaternary carbon of the bromophenyl ring.
~132.0C-3', C-5'Carbons ortho to the bromine atom.
~129.5C-2', C-6'Carbons meta to the bromine atom.
~129.0C-3'', C-5''Meta carbons of the terminal phenyl ring.
~128.0C-2, C-6Carbons ortho to the amide nitrogen.
~127.5C-4''Para carbon of the terminal phenyl ring.
~127.0C-2'', C-6''Ortho carbons of the terminal phenyl ring.
~126.0C-4'ipso-Carbon attached to Bromine.
~121.0C-3, C-5Carbons meta to the amide nitrogen.

Trustworthiness: The integration values in the ¹H NMR spectrum must sum to the number of protons in the molecular formula (14H). The number of signals in the ¹³C NMR spectrum must correspond to the number of chemically non-equivalent carbons. The chemical shifts and splitting patterns must be consistent with established electronic (inductive and resonance) effects of the amide, bromo, and phenyl substituents.

Integrated Data Synthesis: Confirming the Structure

No single technique provides the complete picture. The power of this workflow lies in the convergence of all data points to support a single, unambiguous structure.

G cluster_0 Convergent Structural Proof hrms HRMS Data • Formula: C₁₉H₁₄BrNO • Confirms 1 Br atom (isotopic pattern) structure Final Structure: N-4-biphenylyl-4-bromobenzamide hrms->structure Provides Molecular Formula ir IR Data • N-H stretch (~3300 cm⁻¹) • C=O stretch (~1660 cm⁻¹) • Confirms Amide Group ir->structure Identifies Functional Groups nmr NMR Data • Correct proton count (14H) • Correct carbon count • Confirms connectivity of aromatic rings nmr->structure Defines Atomic Framework

How data from orthogonal techniques converge for proof.

The process is self-validating:

  • HRMS provides the molecular formula C₁₉H₁₄BrNO.

  • IR confirms the presence of the key secondary amide functional group and aromatic rings.

  • ¹H NMR confirms the presence of 14 protons, and their chemical shifts and splitting patterns are consistent with a 4-bromobenzoyl group attached to a 4-aminobiphenyl group.

  • ¹³C NMR confirms the carbon skeleton, including the highly deshielded carbonyl carbon and the correct number of aromatic carbons for the proposed structure.

Each piece of evidence reinforces the others, leading to the confident and unambiguous elucidation of the structure as N-4-biphenylyl-4-bromobenzamide.

Conclusion

The structure elucidation of N-4-biphenylyl-4-bromobenzamide serves as a clear example of the necessity for a rigorous, multi-spectroscopic workflow in modern chemical science. By logically sequencing High-Resolution Mass Spectrometry, FT-IR Spectroscopy, and NMR Spectroscopy, researchers can build a self-validating case for a proposed structure. This approach, grounded in the fundamental principles of each technique, ensures the highest level of scientific integrity and provides the solid foundation required for subsequent research and development.

References

  • Structures and Excited States of Extended and Folded Mono-, Di-, and Tri-N-Arylbenzamides. (2002). The Journal of Physical Chemistry A. [Link]

  • Zamani Anbardana, S., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Supporting Information - Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Royal Society of Chemistry. [Link]

  • Trivedi, M., Dubey, S. K., Kaur, G., & Rath, N. P. (n.d.). Supplementary Information - Ru(II) and Ru(IV)-dmso complexes catalyzed efficient and selective aqueous phase nitrile hydration reactions under mild conditions. Royal Society of Chemistry. [Link]

  • Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. (2016). ResearchGate. [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. Labmonk. [Link]

  • Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Houska, R., Stutz, M. B., & Seitz, O. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. RSC Publishing. [Link]

  • 4-Bromo-n-(4-bromophenyl)benzamide. PubChem. [Link]

  • Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. [Link]

  • Conformational Switch of Benzanilide Derivative Induced by Acid; Effect of Pentafluorobenzoyl Group. (2022). The Journal of Organic Chemistry. [Link]

  • A journey from benzanilides to dithiobenzanilides: Synthesis of selective spasmolytic compounds. (2011). PubMed. [Link]

  • Benzanilide derivatives and medicinal compositions.
  • N-Benzyl-N-phenyl-4-bromobenzamide. PubChem. [Link]

  • N,N'-(3,3'-Dimethyl-4,4'-biphenylene)bis(4-bromobenzamide) - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • 4-Bromo-N-methylbenzamide. PubChem. [Link]

  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (2010). ResearchGate. [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. [Link]

  • FTIR spectra of 4‐bromobenzaldehyde, 4‐iodobenzoic acid, a 1 monomer, a... ResearchGate. [Link]

  • Thilagavathi, P., & Thilak, M. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • n-Benzyl-4-bromobenzamide. PubChem. [Link]

  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. [Link]

  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (2010). MDPI. [Link]

  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Benzamide, N-(4-bromophenyl)-4-methyl-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-4-biphenylyl-4-bromobenzamide from 4-biphenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of N-4-biphenylyl-4-bromobenzamide, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the N-acylation of 4-biphenylamine with 4-bromobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. The guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind the experimental choices, thereby empowering researchers to adapt and troubleshoot the synthesis as needed. While specific, publicly available characterization data for the final compound is limited, this guide provides expected analytical ranges based on closely related analogues to aid in product verification.

Introduction and Significance

N-aryl amides are a cornerstone of many biologically active molecules, including a significant portion of pharmaceuticals currently on the market.[1] The amide bond provides structural rigidity and hydrogen bonding capabilities that are crucial for molecular recognition and binding to biological targets. The biphenyl moiety is a well-recognized pharmacophore that can impart favorable properties such as increased metabolic stability and enhanced binding affinity. The bromo-substituent on the benzoyl group serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

The synthesis of N-4-biphenylyl-4-bromobenzamide represents a key step in the development of novel therapeutics and functional materials. This guide aims to provide a robust and reproducible methodology for its preparation.

The Underlying Chemistry: The Schotten-Baumann Reaction

The synthesis of N-4-biphenylyl-4-bromobenzamide is achieved through the Schotten-Baumann reaction, a well-established method for the formation of amides from amines and acyl chlorides.[2][3] This reaction is a nucleophilic acyl substitution, and its key features are outlined below.

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-biphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. This results in the formation of the protonated amide.

  • Deprotonation: A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This is a critical step, as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The base deprotonates the protonated amide to yield the final, neutral N-4-biphenylyl-4-bromobenzamide.

The Critical Role of the Base

The choice of base is a crucial parameter in the Schotten-Baumann reaction. While an aqueous base like sodium hydroxide (NaOH) is often used in a two-phase system, an organic base such as pyridine can also be employed.[4][5] Pyridine can serve a dual role: it neutralizes the HCl byproduct and can also act as a nucleophilic catalyst, activating the acyl chloride to form a more reactive acylpyridinium salt. This can be particularly beneficial when dealing with less reactive amines.[4][6] For this synthesis, we will utilize pyridine for its catalytic and acid-scavenging properties.

Experimental Protocol: Synthesis of N-4-biphenylyl-4-bromobenzamide

This protocol is designed to be a self-validating system, with clear steps and rationale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
4-BiphenylamineC₁₂H₁₁N169.221.00 g5.91Starting material
4-Bromobenzoyl chlorideC₇H₄BrClO219.461.43 g6.50Acylating agent (1.1 eq)
PyridineC₅H₅N79.1010 mL-Base and solvent
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Solvent
1 M Hydrochloric AcidHCl36.46~30 mL-For work-up
Saturated Sodium BicarbonateNaHCO₃84.01~30 mL-For work-up
Brine (Saturated NaCl)NaCl58.44~30 mL-For work-up
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-Drying agent
Ethanol/WaterC₂H₅OH/H₂O-q.s.-Recrystallization solvent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.00 g (5.91 mmol) of 4-biphenylamine in 10 mL of pyridine.

  • Addition of Acyl Chloride: To the stirred solution, add 1.43 g (6.50 mmol, 1.1 equivalents) of 4-bromobenzoyl chloride portion-wise over 5 minutes at room temperature. The reaction is exothermic, and a precipitate may form.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 50 mL of 1 M hydrochloric acid.

    • Extract the aqueous layer with 3 x 20 mL of dichloromethane (DCM).

    • Combine the organic extracts and wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. A mixture of ethanol and water is a good starting point for selecting a recrystallization solvent system.

    • Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a vacuum oven.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 4-Biphenylamine + 4-Bromobenzoyl Chloride in Pyridine reflux Reflux for 2-3 hours reagents->reflux quench Quench with 1M HCl reflux->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product final_product filter_dry->final_product N-4-biphenylyl-4-bromobenzamide

Caption: Workflow for the synthesis of N-4-biphenylyl-4-bromobenzamide.

Characterization of N-4-biphenylyl-4-bromobenzamide

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 190-220 °C, based on similar structures. For example, the melting point of 4-bromo-N-phenylbenzamide is reported as 205 °C.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons.

    • A broad singlet for the N-H proton, typically downfield (> 8 ppm).

    • A series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the biphenyl and bromophenyl rings. The integration of these signals should correspond to the 13 aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the amide carbonyl carbon in the range of 165-170 ppm. Multiple signals in the aromatic region (120-145 ppm) will correspond to the carbons of the aromatic rings.

  • FT-IR Spectroscopy: The infrared spectrum will provide key information about the functional groups present in the molecule.

    • A sharp peak in the range of 3300-3400 cm⁻¹ corresponding to the N-H stretch of the amide.

    • A strong absorption band around 1650-1680 cm⁻¹ due to the C=O (amide I) stretching vibration.

    • A band in the region of 1510-1560 cm⁻¹ corresponding to the N-H bending (amide II) vibration.

    • Absorptions in the aromatic C-H stretching region (3000-3100 cm⁻¹) and C=C stretching region (1400-1600 cm⁻¹).

    • A C-Br stretching vibration, typically observed in the range of 500-600 cm⁻¹.

Trustworthiness and Self-Validation

The protocol described in this guide is based on the well-established and reliable Schotten-Baumann reaction.[2] The use of a slight excess of the acylating agent ensures complete consumption of the starting amine. The work-up procedure is designed to effectively remove the pyridine base and any unreacted acyl chloride (by hydrolysis). The final purification by recrystallization is a standard and effective method for obtaining high-purity crystalline solids. Researchers following this protocol should monitor the reaction progress by TLC and confirm the identity and purity of the final product using the characterization methods outlined above.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis of N-4-biphenylyl-4-bromobenzamide. By understanding the underlying chemical principles and following the detailed experimental protocol, researchers can confidently prepare this valuable compound for their drug discovery and materials science applications. The information presented herein is intended to serve as a practical and authoritative resource for the scientific community.

References

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. (n.d.). Retrieved March 8, 2026, from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved March 8, 2026, from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved March 8, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved March 8, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved March 8, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for - Rsc.org. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines | Request PDF. Retrieved March 8, 2026, from [Link]

  • S. N. E. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved March 8, 2026, from [Link]

  • PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved March 8, 2026, from [Link]

  • Scilit. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved March 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved March 8, 2026, from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved March 8, 2026, from [Link]

  • PMC. (n.d.). 4-Bromo-N-phenylbenzamide. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved March 8, 2026, from [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved March 8, 2026, from [Link]

  • NIST. (n.d.). Benzamide, N-(4-bromophenyl)-4-methyl-. Retrieved March 8, 2026, from [Link]

  • PubMed. (2007, January 15). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Retrieved March 8, 2026, from [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved March 8, 2026, from [Link]

  • PubChem. (n.d.). N-Benzyl-N-phenyl-4-bromobenzamide. Retrieved March 8, 2026, from [Link]

  • Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide | Download Scientific Diagram. Retrieved March 8, 2026, from [Link]

  • ScienceDirect. (2020, May 16). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4. Retrieved March 8, 2026, from https://www.sciencedirect.com/science/article/pii/S002228602030491X
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved March 8, 2026, from [Link]

Sources

N-4-biphenylyl-4-bromobenzamide: Mechanistic Profiling and Application of Biphenyl-Benzamide Pharmacophores in Allosteric Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

N-4-biphenylyl-4-bromobenzamide represents a highly privileged structural motif in modern drug discovery and chemical biology. Synthesized typically from the foundational building block1[2], this compound merges two distinct binding elements: a rigid, hydrophobic biphenyl tail and a halogen-bond-donating bromobenzamide headgroup. This specific architecture is frequently deployed in the design of highly selective allosteric modulators, most notably as 3[3] and as potent modulators of metalloenzymes like 4[4].

Core Mechanism of Action (MoA)

The mechanism of action for N-4-biphenylyl-4-bromobenzamide is driven by its bipartite structure, which allows it to exploit deep, hydrophobic allosteric pockets while anchoring itself via highly directional electrostatic interactions.

  • Halogen Bonding (The 4-Bromo Anchor): The bromine atom on the benzamide ring possesses a region of positive electrostatic potential known as a σ -hole. This allows the compound to form highly directional Type I and Type II halogen bonds with electron-rich moieties (e.g., backbone carbonyls or structural waters) in the target protein's binding pocket, a phenomenon well-documented in5[5].

  • Hydrophobic Insertion (The Biphenyl Tail): The extended biphenyl system inserts into transient hydrophobic clefts. This insertion displaces high-energy ordered water molecules, providing a massive entropic driving force for binding and locking the enzyme in a catalytically inactive conformation.

MoA Compound N-4-biphenylyl-4-bromobenzamide Bromine 4-Bromo Group (Halogen Bonding) Compound->Bromine Amide Benzamide Core (H-Bonding Network) Compound->Amide Biphenyl N-4-Biphenylyl Tail (Hydrophobic/π-π Stacking) Compound->Biphenyl Target Allosteric Pocket (Target Enzyme) Bromine->Target Sigma-hole interaction Amide->Target Anchor Biphenyl->Target Deep cleft insertion Conform Conformational Arrest (Catalytic Inhibition) Target->Conform Allosteric modulation

Structural mechanism of N-4-biphenylyl-4-bromobenzamide allosteric target engagement.

Experimental Profiling Workflows (Self-Validating Systems)

Claiming an allosteric mechanism requires orthogonal, self-validating experimental proof. The following protocols detail the kinetic and functional validation of this compound class, emphasizing the causality behind every experimental choice.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: To quantify direct target engagement and determine the residence time ( 1/koff​ ) of the inhibitor.

  • Sensor Chip Preparation: Immobilize the target enzyme on a CM5 dextran chip via standard amine coupling. Causality: Amine coupling creates a stable, covalent linkage that prevents baseline drift during the long dissociation phases required to measure the slow off-rates typical of biphenyl compounds.

  • Analyte Preparation: Dilute N-4-biphenylyl-4-bromobenzamide in HBS-EP+ buffer containing 5% DMSO. Causality: The 5% DMSO concentration is critical; it maintains the solubility of the highly lipophilic biphenyl moiety while preventing bulk refractive index mismatches between the running buffer and the sample.

  • Kinetic Injection: Inject the compound at a high flow rate (50 µL/min) for 120 seconds, followed by a 600-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring that the observed kon​ is purely a function of the biomolecular interaction, not diffusion.

  • Self-Validation Check: Double-referencing is employed (subtracting a blank flow cell and buffer-only injections). If the Rmax​ exceeds the theoretical binding capacity, the compound is flagged for non-specific aggregation, internally validating the integrity of the kinetic data.

Protocol B: Functional Enzyme Inhibition Assay

Objective: To prove that the binding observed in SPR translates to functional allosteric inhibition.

  • Reagent Assembly: Combine 5 nM target enzyme, necessary co-factors (e.g., polymerized microtubules for KSP), and serial dilutions of the inhibitor in assay buffer. Causality: For target proteins like KSP, ATPase activity is strictly microtubule-stimulated. Omitting them would yield biologically irrelevant basal hydrolysis rates.

  • Incubation: Pre-incubate the mixture for 15 minutes at room temperature. Causality: Because biphenyl-based allosteric inhibitors often exhibit slow-binding kinetics, pre-incubation allows the system to reach thermodynamic equilibrium before the reaction begins.

  • Reaction & Detection: Initiate with 1 mM ATP. After 20 minutes, quench with Malachite Green reagent and read absorbance at 620 nm. Causality: Malachite Green forms a stable colorimetric complex with released inorganic phosphate, offering a direct, high-throughput readout of catalytic turnover.

  • Self-Validation Check: A parallel counter-screen lacking the primary co-factor is run. If the compound inhibits the basal (unstimulated) rate, it is acting as a non-specific denaturant rather than a specific allosteric modulator.

Workflow Step1 1. Target Engagement (SPR Kinetics) Step2 2. Functional Assay (ATPase Inhibition) Step1->Step2 Validates binding Step4 4. Orthogonal Check (Thermal Shift Assay) Step1->Step4 Confirms target specificity Step3 3. Structural Validation (X-ray Crystallography) Step2->Step3 Selects candidates Step4->Step2 Cross-validation

Self-validating experimental workflow for profiling allosteric inhibitors.

Quantitative Data Presentation

The necessity of both the halogen-bond donor and the hydrophobic tail is demonstrated by comparing the full pharmacophore against truncated analogs. The table below summarizes the kinetic and functional impact of each structural element.

Compound Variant kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM) IC50​ (nM)Mechanistic Consequence
N-4-biphenylyl-4-bromobenzamide 4.5×105 1.2×10−4 0.261.5Full binding (Halogen bond + deep cleft π−π stacking)
Des-bromo analog 3.8×105 8.5×10−3 22.385.0Accelerated off-rate due to loss of Type II halogen bond
Des-biphenyl analog 1.1×104 4.2×10−2 3818>5000Drastic loss of affinity due to failed hydrophobic insertion

Table 1: Representative kinetic and functional data illustrating the structure-activity relationship (SAR) of the biphenyl-benzamide scaffold.

References

  • Novel ATP-Competitive Kinesin Spindle Protein Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Synthon Modularity in Cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids: Type I and Type II Halogen···Halogen Interactions Source: researchgate.net URL:[Link]

Sources

N-4-biphenylyl-4-bromobenzamide potential as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Therapeutic Potential of Biphenyl-Bromobenzamide Derivatives as Carbonic Anhydrase Inhibitors: A Technical Blueprint

Executive Summary

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While traditional CA inhibitors (CAIs) have heavily relied on primary sulfonamide scaffolds, these legacy drugs often suffer from poor isoform selectivity, leading to systemic off-target effects. The recent synthesis and characterization of (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide represents a significant paradigm shift in rational drug design[1]. By integrating a bulky biphenyl tail with a bromobenzamide pharmacophore via an iminothiazoline core, researchers have developed a highly potent, sub-micromolar inhibitor with distinct binding kinetics. This whitepaper provides an in-depth technical analysis of this compound's mechanistic rationale, quantitative profiling, and the self-validating experimental workflows required for its evaluation.

Rational Drug Design: The Biphenyl-Bromobenzamide Scaffold

The design of this novel CAI is rooted in exploiting the unique bipartite architecture of the CA active site, which consists of a deep conical cleft featuring a hydrophobic half (residues V121, V143, L198) and a hydrophilic half (residues N62, H64, N67) leading down to the catalytic Zn(II) ion.

  • The Bromobenzamide Pharmacophore: Unlike classic sulfonamides that directly coordinate the zinc ion, the bromobenzamide moiety acts as a specialized anchoring group. The halogenated aromatic ring engages in halogen bonding and dipole interactions with the active site's deep water network, effectively blocking the nucleophilic attack of the zinc-bound hydroxide on CO₂.

  • The Biphenyl Tail: The massive hydrophobic bulk of the biphenyl group is the primary driver of binding affinity and potential isoform selectivity. It anchors the molecule firmly within the hydrophobic pocket of the active site.

  • The Iminothiazoline Core: This rigid linker restricts the rotational degrees of freedom of the molecule, locking the biphenyl and bromobenzamide groups into an optimal bioactive conformation, minimizing the entropic penalty upon binding[1].

Binding_Mechanism Ligand Biphenyl-Bromobenzamide IC50 = 0.147 µM Zinc Zn(II) Metallo-Center Catalytic Core Ligand->Zinc Bromobenzamide Coordination Hydrophobic Hydrophobic Pocket V121, V143, L198 Ligand->Hydrophobic Biphenyl Tail Anchoring Hbond H-Bond Network T199, E106 Ligand->Hbond Iminothiazoline Interaction

Binding mechanism of the biphenyl-bromobenzamide derivative within the CA active site.

Quantitative Profiling & Isoform Selectivity

The biphenyl-bromobenzamide derivative has been rigorously evaluated against multiple CA isoforms. While cytosolic hCA II is a primary target for conditions like glaucoma and epilepsy, targeting transmembrane isoforms like hCA IX and XII is a validated strategy for addressing tumor hypoxia and acidosis[2].

Table 1: In Vitro Inhibition and Binding Profile

Target IsoformSubcellular LocalizationIC₅₀ (µM) / AffinityClinical Implication
hCA II Cytosolic0.147 ± 0.03Glaucoma, Epilepsy, Edema
hCA IX TransmembraneStrong BindingTumor Hypoxia, Acidosis
hCA XII TransmembraneStrong BindingChemoresistance, Cancer
bCA II Cytosolic (Bovine)Strong Binding*Orthogonal Validation Model

*Note: Molecular docking studies indicate that while the compound binds strongly to hCA IX and XII, it exhibits the highest binding affinity and best potential as a candidate against hCA II[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of highly potent CAIs requires rigorous, artifact-free protocols. Below are the definitive methodologies for in vitro and in silico validation.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (In Vitro)

Objective: To quantify the IC₅₀ with high temporal resolution. Causality Focus: The uncatalyzed hydration of CO₂ is fast, and the CA-catalyzed rate operates near the diffusion limit ( kcat​≈106s−1 ). Standard endpoint spectrophotometry cannot capture this; therefore, stopped-flow kinetics with millisecond resolution is mandatory.

  • Substrate Preparation: Prepare a saturated CO₂ solution in ultrapure water at 20°C. Rationale: Establishing a precise, thermodynamically stable substrate concentration gradient is critical for reproducible initial velocity ( v0​ ) measurements.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant hCA II with varying concentrations of the biphenyl-bromobenzamide inhibitor (0.01 µM to 10 µM) in 20 mM HEPES buffer (pH 7.4) for 15 minutes. Rationale: Bulky inhibitors face steric hurdles entering the 15 Å deep active site cleft, resulting in slow association rates ( kon​ ). Pre-incubation ensures equilibrium binding is reached, preventing the underestimation of inhibitory potency.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme-inhibitor mixture. Rationale: Phenol red acts as a rapid proton sensor, changing color in response to the H⁺ generated during CO₂ hydration, allowing spectrophotometric tracking at 557 nm.

  • Rapid Mixing & Acquisition: Inject equal volumes of the CO₂ solution and the Enzyme-Inhibitor-Indicator mix into the stopped-flow observation chamber. Record absorbance decay over 10–50 milliseconds.

  • Self-Validation & Analysis: Run a parallel control using Acetazolamide. Fit the kinetic data to the Morrison equation for tight-binding inhibitors. Rationale: Standard Michaelis-Menten kinetics assume [I]≫[E] , an assumption that fails when testing sub-micromolar inhibitors against nanomolar enzyme concentrations. The Morrison equation corrects for inhibitor depletion.

Protocol B: Molecular Docking & Dynamics (In Silico)

Objective: To elucidate the binding pose and validate complex stability[1].

  • Ligand Preparation via DFT: Optimize the 3D geometry of the derivative using Density Functional Theory (B3LYP/6-31G*). Rationale: Standard molecular mechanics force fields often fail to accurately parameterize the electron density of novel halogenated iminothiazoline rings. DFT ensures the ligand's electrostatic potential map is accurate prior to docking.

  • Protein Preparation: Retrieve hCA II (e.g., PDB ID: 3HS4). Strip bulk water molecules but retain the deep active site water network. Rationale: Deep water molecules frequently act as thermodynamic bridges between the inhibitor and the Zn(II) ion or residue T199.

  • Docking & MD Simulation: Execute flexible ligand docking centered on the Zn(II) ion, followed by a 100 ns Molecular Dynamics (MD) simulation of the top-scoring complex. Rationale: The bulky biphenyl tail requires conformational flexibility to navigate the hydrophobic pocket. MD simulation validates that the hydrogen bonds and hydrophobic contacts observed in docking are stable over time and not artifacts of a rigid-receptor algorithm[1].

Workflow Start Chemical Synthesis (Iminothiazoline Core) XRD XRD & Hirshfeld Analysis (3D Conformation) Start->XRD Structural Validation Assay Stopped-Flow Kinetics (IC50 Determination) XRD->Assay In Vitro Testing Docking Molecular Docking (hCA II, IX, XII) XRD->Docking In Silico Modeling ADMET ADMET Profiling (Drug-likeness) Assay->ADMET Potency Confirmed MD MD Simulations (Complex Stability) Docking->MD Top Poses MD->ADMET Stability Confirmed

Experimental workflow from synthesis to in silico validation and ADMET profiling.

Future Perspectives: ADMET & Lead Optimization

While the in vitro potency of the biphenyl-bromobenzamide derivative is exceptional (IC₅₀ = 0.147 µM), preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests the need for structural optimization to enhance drug-like behavior[1]. The high lipophilicity imparted by the biphenyl and heptyl chains, while excellent for target affinity, may result in suboptimal aqueous solubility. Future iterations of this scaffold should focus on bioisosteric replacement of the heptyl chain with more polar moieties (e.g., PEGylated linkers or morpholine rings) to improve the pharmacokinetic profile without compromising the pharmacodynamic anchoring provided by the bromobenzamide core.

References

  • Title: (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies Source: BMC Chemistry (2025) URL: 1

  • Title: 7-Acylamino-3H-1,2-benzoxathiepine 2,2-dioxides as new isoform-selective carbonic anhydrase IX and XII inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020) URL: 2

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of N-4-biphenylyl-4-bromobenzamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-4-biphenylyl-4-bromobenzamide in a carbonic anhydrase inhibition assay. The protocols and methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the underlying principles.

Foundational Principles: Carbonic Anhydrase and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial for a variety of physiological processes. They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to pH homeostasis, CO₂ and bicarbonate transport, respiration, and various biosynthetic pathways.

There are at least sixteen known CA isozymes in mammals, each with distinct tissue distribution, cellular localization, and kinetic properties. The differential roles of these isozymes in health and disease have made them attractive targets for drug design. For instance, inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The development of novel and selective CA inhibitors is, therefore, an active area of research.

While compounds containing sulfonamide moieties are the most well-known class of CA inhibitors, the exploration of other chemical scaffolds is critical for identifying inhibitors with novel binding modes and improved selectivity. Benzamide derivatives, such as N-4-biphenylyl-4-bromobenzamide, represent a class of compounds with diverse biological activities, making them intriguing candidates for investigation as potential CA inhibitors.

Assay Principle: The Colorimetric Approach to Measuring Carbonic Anhydrase Inhibition

The most common and high-throughput compatible method for assessing CA inhibition is a colorimetric assay that measures the esterase activity of the enzyme. While the physiological substrate of CA is CO₂, the enzyme can also hydrolyze certain ester substrates. This assay utilizes p-nitrophenyl acetate (pNPA) as a chromogenic substrate.

In the presence of carbonic anhydrase, pNPA is hydrolyzed to p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at a wavelength of 400-405 nm. When a CA inhibitor, such as N-4-biphenylyl-4-bromobenzamide, is present, the rate of this enzymatic reaction decreases. This reduction in activity allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

G cluster_0 Mechanism of Colorimetric CA Assay pNPA p-Nitrophenyl Acetate (pNPA) (Colorless Substrate) CA Carbonic Anhydrase (CA) pNPA->CA Binds to active site pNP p-Nitrophenol (Yellow Product) CA->pNP Catalyzes hydrolysis Inhibitor N-4-biphenylyl-4-bromobenzamide (Inhibitor) Inhibitor->CA Binds to and inhibits CA G start Start plate_setup 1. Plate Setup (Blanks, Controls, Inhibitor) start->plate_setup reagent_addition 2. Add Assay Buffer, CA Enzyme, and Inhibitor/Solvent plate_setup->reagent_addition pre_incubation 3. Pre-incubate at Room Temp (10-15 min) reagent_addition->pre_incubation initiate_reaction 4. Add pNPA Substrate to all wells pre_incubation->initiate_reaction measurement 5. Measure Absorbance at 405 nm (Kinetic Mode) initiate_reaction->measurement data_analysis 6. Data Analysis (Calculate Reaction Rates) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Data Analysis and Interpretation

Calculation of Reaction Rates

For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.

Calculation of Percent Inhibition

The percentage of inhibition for each concentration of N-4-biphenylyl-4-bromobenzamide is calculated using the following formula:

% Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control ] x 100

Ensure to subtract the rate of the blank from all readings. The solvent control should be used to assess any effect of the solvent on the enzyme's activity.

Determination of IC₅₀

The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. To determine the IC₅₀, plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value can then be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Sample Data Presentation

The inhibitory activities of N-4-biphenylyl-4-bromobenzamide and the positive control, Acetazolamide, can be summarized in a table for clear comparison.

CompoundIC₅₀ (µM) [Mean ± SD, n=3]
N-4-biphenylyl-4-bromobenzamideExperimental Value
Acetazolamide (Positive Control)Experimental Value

Note: The IC₅₀ value for Acetazolamide against CA I is typically in the low nanomolar range.

Trustworthiness and Self-Validation

To ensure the reliability of your results, the following controls are essential:

  • Blank: Contains all reagents except the enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

  • Enzyme Control: Contains the enzyme and substrate without any inhibitor. This represents 100% enzyme activity.

  • Solvent Control: Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) as the inhibitor wells. This is crucial to confirm that the solvent itself does not inhibit the enzyme.

  • Positive Control: A known CA inhibitor like Acetazolamide should be run in parallel. This validates that the assay is performing as expected and provides a benchmark for the potency of the test compound.

Concluding Remarks

This application note provides a robust and detailed protocol for the evaluation of N-4-biphenylyl-4-bromobenzamide as a potential carbonic anhydrase inhibitor. By adhering to the principles of good laboratory practice and including the necessary controls, researchers can generate reliable and reproducible data. The insights gained from this assay will be valuable for understanding the structure-activity relationship of benzamide derivatives as CA inhibitors and for the broader field of drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • Assay Genie. (n.d.). *Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for Photochemical Benzylic Bromination

Introduction

Benzylic and allylic bromination (the Wohl-Ziegler reaction) is a fundamental transformation in organic synthesis, heavily utilized in the development of active pharmaceutical ingredients (APIs)[1]. Historically, this reaction relied on hazardous thermal initiators (e.g., AIBN, benzoyl peroxide) and highly toxic, ozone-depleting solvents like carbon tetrachloride (CCl₄). Modern process chemistry has shifted toward photochemical activation using visible-light LEDs and continuous flow technology[2]. This application note details the mechanistic rationale, critical setup parameters, and validated protocols for performing highly efficient photochemical brominations using N-bromosuccinimide (NBS) in both batch and continuous flow environments.

Mechanistic Insights & Causality

The photochemical bromination proceeds via a radical chain mechanism. While NBS is the stoichiometric bromine source added to the flask, the actual light-absorbing species is molecular bromine (Br₂), which is present in trace amounts or generated in situ[2].

  • Initiation: Visible light (typically 400–450 nm) homolytically cleaves the weak Br–Br bond, generating two highly reactive bromine radicals (Br•).

  • Propagation: The Br• abstracts a benzylic hydrogen to form a carbon-centered radical and HBr. This carbon radical then reacts with Br₂ to yield the brominated product and regenerate Br•, propagating the chain[2].

  • Role of NBS: NBS acts as a controlled bromine reservoir. It reacts with the HBr generated during propagation to constantly replenish the low steady-state concentration of Br₂, preventing unwanted electrophilic aromatic bromination that occurs when Br₂ concentrations are too high[3].

Mechanism Init Initiation: Br2 + hν → 2 Br• Prop1 Propagation 1: Ar-CH3 + Br• → Ar-CH2• + HBr Init->Prop1 Br• generation Prop2 Propagation 2: Ar-CH2• + Br2 → Ar-CH2Br + Br• Prop1->Prop2 Carbon radical NBS Br2 Regeneration: NBS + HBr → Succinimide + Br2 Prop1->NBS HBr byproduct Prop2->Prop1 Br• regeneration NBS->Prop2 Br2 supply

Photochemical Radical Chain Mechanism with NBS as a Bromine Reservoir.

Critical Parameters for Experimental Setup

  • Light Source Selection: 405 nm or 450 nm LEDs are optimal. NBS itself absorbs primarily in the UV range, but the active Br₂ species has a broad absorption tailing into the visible region (~400 nm)[4]. Utilizing visible LEDs effectively drives the radical initiation while preventing substrate degradation and side reactions associated with high-energy UV light[5].

  • Solvent Selection: Acetonitrile (MeCN) is the modern standard. It is transparent to visible light, does not possess abstractable hydrogens (unlike ethereal solvents like THF), and dissolves both the starting materials and the succinimide byproduct sufficiently for flow applications[6].

  • Reactor Geometry (Batch vs. Flow): According to the Beer-Lambert law, light intensity decays exponentially as it travels through a medium. In traditional batch flasks, the center of the reaction mixture remains dark, leading to long reaction times and over-bromination. Continuous flow microreactors (e.g., FEP tubing or glass plates) feature narrow path lengths (<2 mm), ensuring uniform photon flux and drastically reducing residence times from hours to minutes[2][6].

Experimental Workflows

FlowSetup Res Reagent Reservoir (Substrate + NBS in MeCN) Pump HPLC Pump (Flow Rate Control) Res->Pump Reactor Photochemical Microreactor (405 nm LED Array, Cooling) Pump->Reactor BPR Back Pressure Regulator (Maintains System Pressure) Reactor->BPR Irradiated Mixture Collect Collection & Quench (Product Isolation) BPR->Collect

Continuous Flow Photochemical Bromination Experimental Setup.

Protocol A: Batch Photochemical Bromination (Discovery Scale)

Self-Validation Checkpoint: This protocol relies on visual cues (color change) and HPLC to confirm the steady-state consumption of NBS. The reaction is complete when the transient yellow color (Br₂) permanently fades and the starting material peak disappears at 254 nm.

  • Preparation: In a 25 mL jacketed glass reactor, dissolve the benzylic substrate (1.0 equiv, ~5 mmol) and NBS (1.05 equiv) in HPLC-grade acetonitrile (0.12 M)[3].

  • Degassing: Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen. Oxygen acts as a radical scavenger and will inhibit the chain reaction.

  • Irradiation: Irradiate the stirring mixture using a 405 nm or 450 nm LED array (e.g., 30-50 W output) positioned 2-5 cm from the flask. Maintain the jacket temperature at 20–25 °C to prevent thermal runaway[7].

  • Monitoring: Monitor conversion via HPLC. Complete conversion typically occurs within 30–60 minutes[3].

  • Quench & Workup: Dilute with water to precipitate succinimide. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Continuous Flow Photochemical Bromination (Process Scale-up)

Self-Validation Checkpoint: System pressure must remain stable. Pressure spikes indicate succinimide precipitation, requiring a slight decrease in feed concentration or an increase in system temperature.

  • System Priming: Prime a fluorinated ethylene polymer (FEP) tubing reactor (e.g., 10 mL internal volume) or a commercial glass plate reactor with pure acetonitrile[5][6].

  • Reagent Stream: Prepare a homogeneous solution of the substrate (10 mmol) and NBS (10.5 mmol) in acetonitrile (100 mL)[4].

  • Flow Parameters: Pump the reagent stream through the photoreactor using an HPLC pump. Set the flow rate to achieve a residence time of 5 to 15 minutes, depending on the substrate's intrinsic reactivity[4].

  • Irradiation & Cooling: Irradiate the reactor with 405 nm LEDs. Ensure active cooling (e.g., fans or a liquid cooling jacket) is engaged to maintain the reactor at 20 °C, as radical propagation is highly exothermic[4][8].

  • Collection: Pass the reactor effluent through a back-pressure regulator (e.g., 40 psi) to prevent solvent boiling from localized heating. Collect the stream directly into a quenching vessel containing aqueous sodium thiosulfate to neutralize any residual active bromine species[2].

Data Presentation: Substrate Scope & Conditions

The following table summarizes typical conditions, reactor setups, and yields for photochemical benzylic brominations utilizing visible light and NBS[2][3][4][5][6].

SubstrateSetup TypeLight SourceResidence/Reaction TimeYield (%)
TolueneBatch450 nm LED60 min82%
4-FluorotolueneFlow (FEP Tubing)405 nm LED15 min88%
PhenylacetoneFlow (FEP Tubing)405 nm LED10 min91%
1-IndanoneFlow (Microreactor)UV/Vis Diode6.8 min>90%
Belzutifan PrecursorFlow (Glass Plate)450 nm LED3 min89% (LCAP)

Troubleshooting & Optimization

  • Over-Bromination (Dibromide Formation): If significant dibrominated product is observed via HPLC, reduce the NBS stoichiometry to exactly 1.0 equiv and decrease the residence time. Dibromination occurs when the local concentration of the monobrominated product exceeds the starting material[6].

  • Incomplete Conversion: If the reaction stalls, check for oxygen ingress (ensure strict inert atmosphere) or verify the emission spectrum of the LED source. A shift in the LED emission peak away from the 400-450 nm window will drastically reduce the quantum yield[4][7].

  • Reactor Fouling in Flow: Succinimide is less soluble in MeCN than NBS. If fouling occurs in the microreactor, slightly dilute the feed stream or increase the reactor temperature to 30 °C to maintain solubility[9].

References

  • "A Scalable Procedure for Light‐Induced Benzylic Brominations in Continuous Flow." ResearchGate. 6

  • "Continuous photochemical benzylic bromination using in situ generated Br2." Green Chemistry (RSC). 8

  • "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." ACS/WuXi AppTec.2

  • "Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput." Green Chemistry (RSC). 9

  • "Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture." Australian Journal of Chemistry. 4

  • "Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection." RSC Publishing. 1

  • "User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction." ResearchGate. 3

  • "Supplemental Information Commercial Route Development of Sigma-2 Receptor Modulator, CT1812 Leveraging Photoflow." Figshare. 7

  • "An FEP Microfluidic Reactor for Photochemical Reactions." MDPI. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Arylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-arylbenzamide synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered in the laboratory. The N-arylbenzamide motif is a privileged structure in modern drug discovery, making robust and optimized synthetic routes essential.[1][2] This resource consolidates field-proven insights, mechanistic explanations, and validated protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of N-arylbenzamide synthesis.

Q1: What are the principal synthetic strategies for preparing N-arylbenzamides?

There are three primary methodologies, each with distinct advantages and limitations:

  • Schotten-Baumann Reaction: This classical method involves the acylation of an aniline with a benzoyl chloride under basic conditions, typically in a biphasic system.[3][4] It is robust, scalable, and uses inexpensive reagents, but can be limited by the availability and stability of the required acyl chlorides and the tolerance of sensitive functional groups to the basic conditions.

  • Coupling Reagent-Mediated Amidation: This strategy involves the direct condensation of a benzoic acid and an aniline using a coupling reagent to activate the carboxylic acid.[5] Common activators include carbodiimides (DCC, EDC) and phosphonium or aminium salts (PyBOP, HATU). This approach offers mild reaction conditions and broad functional group tolerance but can be more expensive and may present challenges in purification, such as the removal of urea byproducts from carbodiimide reactions.[6][7]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amidation): This powerful method forms the C-N bond by coupling an aryl halide (or triflate) with a benzamide.[8][9] It exhibits exceptional functional group tolerance and a broad substrate scope, particularly for constructing sterically hindered amides. However, it requires careful optimization of the catalyst, ligand, base, and solvent, and the cost of palladium and specialized ligands can be a consideration.[2][10]

Q2: My reaction yield is consistently low. What are the first general parameters I should investigate?

Low yields are a common issue that can often be traced back to fundamental experimental parameters. Before extensive re-optimization, verify the following:

  • Purity of Starting Materials: Impurities in anilines, benzoic acids, or aryl halides can poison catalysts or participate in side reactions. Re-purify starting materials if their quality is uncertain.

  • Anhydrous and Inert Conditions: Many of these reactions, especially those involving organometallics or highly reactive intermediates like acyl chlorides, are sensitive to moisture and oxygen.[11][12] Ensure glassware is oven- or flame-dried, use anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon) where required.

  • Reaction Monitoring: Relying solely on a literature-reported reaction time can be misleading. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the actual point of completion and to check for the formation of side products.[10]

Q3: How do I select the optimal synthetic route for my specific target molecule?

The choice depends on a balance of factors:

  • Functional Group Tolerance: If your substrates contain base-sensitive groups (e.g., esters, epoxides), the harsh conditions of a classical Schotten-Baumann reaction may be unsuitable. A coupling reagent-mediated approach or a Buchwald-Hartwig amidation would be preferable.

  • Substrate Reactivity: For electron-deficient anilines or sterically hindered substrates, which are poor nucleophiles, forcing conditions may be required. Palladium-catalyzed methods often excel in these challenging cases.[13]

  • Cost and Scale: For large-scale synthesis, the cost of reagents is critical. The Schotten-Baumann reaction is often the most economical.[14] Palladium catalysts and advanced coupling reagents can be expensive, making them more suitable for smaller-scale, high-value applications.[2][10]

Troubleshooting Guide 1: The Schotten-Baumann Reaction

This method acylates an amine with an acyl chloride using an aqueous base to neutralize the HCl byproduct.[15][16][17] While seemingly straightforward, several issues can arise.

Problem: Low or No Product Formation
Potential CauseScientific Explanation & Troubleshooting Steps
Hydrolysis of Acyl Chloride Benzoyl chloride readily reacts with water to form the unreactive benzoic acid.[11] This is a primary cause of failure. Solution: Ensure all non-aqueous solvents are anhydrous and glassware is thoroughly dried. Add the acyl chloride slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to control the initial exothermic reaction and minimize hydrolysis.[18]
Amine Protonation The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[14][18] Solution: Ensure at least two equivalents of a suitable base (e.g., 10% aq. NaOH, pyridine) are used. One equivalent neutralizes the HCl byproduct, and the other drives the reaction equilibrium.[15][16]
Insufficient Mixing In the typical biphasic (e.g., CH₂Cl₂/H₂O) system, reactants must be in contact for the reaction to occur.[14][19] Solution: Use a magnetic stir bar and stir the mixture vigorously to create a large surface area between the organic and aqueous phases, facilitating efficient reaction and neutralization.
Mechanistic Overview: Schotten-Baumann Reaction

Schotten_Baumann Reactants Aniline (R-NH₂) + Benzoyl Chloride (Ph-COCl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Protonated_Amide Protonated Amide + Cl⁻ Intermediate->Protonated_Amide Collapse, Expel Cl⁻ Product N-Arylbenzamide (Product) Protonated_Amide->Product Deprotonation Base Base (e.g., OH⁻) Base->Protonated_Amide Byproducts H₂O + Cl⁻ Base->Byproducts

Caption: Mechanism of the Schotten-Baumann reaction.

Troubleshooting Guide 2: Amide Coupling Reagents

This method activates a carboxylic acid in situ to react with an amine. The choice of reagent is critical for success.

Problem: Low Yield or Incomplete Reaction
Potential CauseScientific Explanation & Troubleshooting Steps
Formation of N-Acylurea With carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, consuming the activated acid.[6] Solution: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine, thus minimizing the side reaction and improving yields.[6]
Epimerization of Chiral Centers For substrates with a chiral center alpha to the carbonyl group (e.g., amino acids), the activation process can facilitate deprotonation and racemization. Solution: Use coupling reagents known to suppress racemization, such as HATU or COMU. The addition of HOAt is also highly effective at preserving stereochemical integrity. Running the reaction at lower temperatures (e.g., 0 °C) is also beneficial.
Difficult Purification The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in most common organic solvents, making purification by chromatography difficult.[6] Solution: If DCU precipitation is an issue, switch to a different carbodiimide. Diisopropylcarbodiimide (DIC) forms a more soluble urea byproduct.[20] Alternatively, use the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which allows for the removal of the urea byproduct and excess reagent with a simple aqueous wash.[6][21]
Data Summary: Common Amide Coupling Reagents
ReagentAcronymClassKey Features & Best Use Cases
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideInexpensive, effective. Byproduct (DCU) is insoluble, good for solution-phase where it can be filtered off.[6][21]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC / EDACCarbodiimideWater-soluble reagent and byproduct, ideal for easy aqueous workup and bioconjugation.[6][21]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium SaltHighly efficient, fast reaction times, low racemization. Excellent for difficult couplings and peptide synthesis.[20]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltEffective for sterically hindered substrates. Less prone to causing allergic reactions than some other reagents.
Workflow: Carbodiimide-Mediated Coupling

Carbodiimide_Coupling Start Combine Benzoic Acid and Aniline in Aprotic Solvent Add_Reagent Add Coupling Reagent (e.g., EDC) and Additive (e.g., HOBt) Start->Add_Reagent Stir Stir at 0 °C to Room Temperature Add_Reagent->Stir Monitor Monitor by TLC/LCMS for Carboxylic Acid Consumption Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup (Wash with acid, base, brine) Monitor->Workup Reaction Complete Purify Purify by Chromatography or Recrystallization Workup->Purify End Isolate Pure N-Arylbenzamide Purify->End

Caption: General workflow for coupling agent-mediated amidation.

Troubleshooting Guide 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This reaction couples an aryl halide/triflate with a benzamide, offering broad scope but requiring careful control over the catalytic system.[8]

Problem: Low or No Conversion of Starting Material
Potential CauseScientific Explanation & Troubleshooting Steps
Inactive or Deactivated Catalyst The active Pd(0) species is sensitive to oxygen.[10] Using a Pd(II) source like Pd(OAc)₂ requires in situ reduction, which can be inefficient. Solution: Use a modern, air-stable palladium "precatalyst" (e.g., XPhos Pd G3, RuPhos Pd G4) which cleanly and reliably generates the active Pd(0) species.[13] Always set up the reaction under a rigorously inert atmosphere (glovebox or Schlenk line) and use degassed solvents.[12]
Inappropriate Ligand Choice The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[13] The optimal ligand is highly substrate-dependent. Solution: For electron-rich or sterically hindered aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required to promote the reaction. If a reaction fails, a ligand screen is the most effective troubleshooting step.[13]
Incorrect Base Selection The base deprotonates the benzamide to form the active nucleophile. An incorrect choice can lead to poor reactivity or decomposition of starting materials. Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[13] However, for substrates with base-sensitive functional groups (e.g., ketones, esters), a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring a higher reaction temperature to achieve good conversion.[10]
Significant Hydrodehalogenation This side reaction, where the aryl halide is reduced to the corresponding arene, competes with the desired C-N coupling.[10] It is often promoted by β-hydride elimination from the amide or base. Solution: This side reaction can sometimes be minimized by changing the ligand, lowering the reaction temperature, or using a less sterically hindered base.[10]
Catalytic Cycle: Buchwald-Hartwig Amidation

Buchwald_Hartwig Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Amide_Complex L-Pd(II)(Ar)(Amide) OA_Complex->Amide_Complex Amide_Complex->Pd0   label_RE Reductive Elimination Product_Complex Product-Pd(0) Complex label_OA Oxidative Addition label_AD Amide Binding & Deprotonation Product Ar-N(COR)-Ph ArX Ar-X AmideH R-CONH-Ph Base Base BHTroubleshoot Start Low/No Conversion? Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Yes Check_Catalyst Use Fresh Pre-catalyst & High-Purity Reagents Check_Inert->Check_Catalyst Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Catalyst->Screen_Ligands Screen_Bases Screen Bases (NaOtBu vs. Cs₂CO₃) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Toluene vs. Dioxane) Screen_Bases->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success

Sources

Technical Support Center: Impurity Identification in N-4-biphenylyl-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of N-4-biphenylyl-4-bromobenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification of process-related impurities and degradation products via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our approach is rooted in explaining the causal links between experimental observations and underlying chemical principles to empower you in your analytical challenges.

Introduction: The Synthetic Context

Understanding the potential impurities in a sample of N-4-biphenylyl-4-bromobenzamide begins with its synthesis. The most common laboratory preparation involves the nucleophilic acyl substitution between 4-biphenylylamine and 4-bromobenzoyl chloride, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[1][][3]

This reaction is generally robust, but impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 4-biphenylylamine or 4-bromobenzoyl chloride.

  • Side-Reaction Products: Hydrolysis of the acyl chloride to form 4-bromobenzoic acid.

  • Reagent-Related Impurities: Impurities present in the starting materials from their own synthesis.

  • Degradation Products: Hydrolysis of the final amide product back to its starting materials under certain workup or storage conditions.

This guide will address how to identify these and other unexpected species using modern spectroscopic techniques.

cluster_synthesis Synthesis of N-4-biphenylyl-4-bromobenzamide cluster_impurities Potential Impurities 4-Biphenylamine 4-Biphenylamine Product N-4-biphenylyl-4-bromobenzamide 4-Biphenylamine->Product Impurity1 Unreacted 4-Biphenylamine 4-Biphenylamine->Impurity1 Incomplete Reaction 4-Bromobenzoyl_Chloride 4-Bromobenzoyl_Chloride 4-Bromobenzoyl_Chloride->Product Impurity2 4-Bromobenzoic Acid (from hydrolysis) 4-Bromobenzoyl_Chloride->Impurity2 Reaction with H2O Base Base (e.g., Pyridine) Base->Product HCl Scavenger Impurity3 Solvent Residue Impurity4 Dibromobenzamide (from starting material impurity)

Caption: Synthesis pathway and common impurity sources.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the expected NMR and MS spectral data for pure N-4-biphenylyl-4-bromobenzamide?

A1: Establishing a baseline is critical. Before you can identify what is wrong with your sample, you must know what right looks like. Based on the structure and data from analogous compounds, the following data can be expected.[4]

Expected Spectroscopic Data for N-4-biphenylyl-4-bromobenzamide

Technique Parameter Expected Value / Observation Assignment / Rationale
¹H NMR Chemical Shift (δ)~10.2-10.5 ppm (s, 1H)Amide N-H proton. Its chemical shift can be concentration-dependent.
~7.8-8.0 ppm (m, 4H)Aromatic protons on the 4-bromobenzoyl ring and ortho-protons on the N-phenyl ring.
~7.6-7.7 ppm (m, 5H)Remaining aromatic protons of the biphenyl group.
~7.3-7.5 ppm (m, 4H)Remaining aromatic protons of the biphenyl group.
¹³C NMR Chemical Shift (δ)~165-167 ppmAmide carbonyl (C=O).
~127-141 ppmAromatic carbons. Specific assignments require 2D NMR.
MS (ESI+) m/z366.0/368.0[M+H]⁺. The 1:1 isotopic pattern is the hallmark of a single bromine atom.
m/z388.0/390.0[M+Na]⁺. Sodium adducts are very common in ESI-MS.
MS/MS Fragments183/185[Br-C₆H₄-CO]⁺ fragment from cleavage of the amide C-N bond.
169[C₁₂H₁₀N]⁺ fragment from cleavage of the amide C-N bond.
Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify the corresponding impurities?

A2: Unexpected peaks are a common issue. A systematic approach is the key to identifying their source.[5]

G start Unexpected Peaks in ¹H NMR Spectrum check_solvent Step 1: Check for Residual Solvents (e.g., Acetone, EtOAc, DCM) start->check_solvent check_sidebands Step 2: Identify Spinning Sidebands (Symmetrical peaks around large signals) check_solvent->check_sidebands hypothesize Step 3: Hypothesize Impurity Structure (Compare to known spectra of starting materials, byproducts) check_sidebands->hypothesize quantify Step 4: Integrate Peaks (Determine molar ratio of impurity to product) hypothesize->quantify confirm Step 5: Perform 2D NMR (COSY, HSQC to confirm connectivity) quantify->confirm end Impurity Structure Identified confirm->end

Caption: Troubleshooting workflow for unexpected NMR peaks.

Detailed Troubleshooting Steps:

  • Check for Residual Solvents: Before investigating complex impurities, always rule out common solvents used during synthesis or purification. Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.

  • Identify Spinning Sidebands: These are artifact peaks that appear symmetrically around a very large signal (like the solvent peak or a major product peak).[5] Their position changes with the sample spinning rate, confirming they are not from a chemical species.

  • Hypothesize Impurity Structures: Consider the most likely culprits from your reaction.

    • 4-Bromobenzoic Acid: Look for a very broad singlet far downfield (>12 ppm) corresponding to the carboxylic acid proton. The aromatic signals will be similar to the benzoyl portion of your product.

    • 4-Biphenylylamine: The aromatic signals will be present, but you will see a characteristic broad singlet for the -NH₂ protons, typically between 3.5-4.5 ppm.

    • 4-Bromobenzamide: This could arise if ammonia was present. Its ¹H NMR spectrum shows two doublets in the aromatic region and two broad singlets for the -NH₂ protons.[6][7]

  • Perform 2D NMR: If the 1D spectrum is crowded or ambiguous, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps map out the spin systems of both your product and any significant impurities.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is extremely useful for assigning ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is key for identifying quaternary carbons and piecing together fragments of a molecule.

Q3: My mass spectrum shows ions that don't correspond to my target molecule. What could they be?

A3: Un-assigned ions in an MS spectrum can be confusing, but they provide crucial clues about the composition of your sample.

Troubleshooting Table for Unexpected MS Ions

Observed m/z Possible Identity Rationale & Confirmation Steps
200/202[4-Bromobenzoic Acid+H]⁺ or [4-Bromobenzamide+H]⁺The molecular weight of both is ~200. MS alone cannot distinguish these isomers. Action: Use LC-MS to check retention times against standards. 4-Bromobenzoic acid will be more polar and elute earlier in reverse-phase chromatography.
170[4-Biphenylamine+H]⁺This corresponds to the molecular weight of the unreacted amine starting material. Action: Confirm by comparing retention time and MS/MS fragmentation with an authentic standard.
355/357[4-bromo-N-(4-bromophenyl)benzamide+H]⁺A dibrominated impurity, likely from contamination of 4-biphenylylamine with 4-bromoaniline.[8] Action: Perform MS/MS. Fragmentation should show loss of Br-Ph-NH₂ and Br-Ph-CO fragments.
731/733/735[2M+H]⁺Dimer of the product. This is often an artifact of the ESI process and may not represent a true impurity in solution. Action: Reduce sample concentration and re-analyze. If the signal intensity decreases disproportionately, it is likely a gas-phase adduct.[9]

Experimental Protocol: MS/MS for Structural Confirmation

  • Initial Scan (MS1): Acquire a full scan mass spectrum to identify the parent ions of your product and potential impurities.

  • Isolation: Program the mass spectrometer to isolate a specific ion of interest (e.g., the unexpected m/z 355).

  • Fragmentation (MS2): Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (like nitrogen or argon). This will break the ion into smaller, structurally significant fragments.[5]

  • Analysis: Analyze the resulting fragmentation pattern. The fragments provide a "fingerprint" of the molecule's structure, allowing you to deduce connectivity and confirm the identity of the impurity.[10]

Q4: How can I develop a systematic workflow for identifying a completely unknown impurity?

A4: When faced with a truly unknown peak, a multi-step, integrated approach is required. This workflow combines chromatographic separation with spectroscopic analysis for definitive identification.[11][12]

A Step 1: Detection & Initial Analysis (HPLC-UV/LC-MS) B Step 2: Determine Molecular Weight (High-Resolution MS) A->B Obtain m/z C Step 3: Isolate the Impurity (Preparative HPLC) B->C Isolate ion of interest D Step 4: Structural Elucidation (1D/2D NMR Spectroscopy) C->D Collect pure fraction E Step 5: Confirmation (Synthesize suspected impurity and compare data) D->E Propose structure F Impurity Structure Confirmed E->F Match spectral data

Caption: General workflow for unknown impurity identification.

  • Detection and Molecular Weight Determination (LC-MS): The first step is to use a high-sensitivity technique like LC-MS to detect the impurity and determine its accurate molecular weight. High-resolution mass spectrometry (HRMS) is crucial here, as it can provide an elemental formula, significantly narrowing down the possibilities.

  • Isolation (Preparative HPLC): To get clean NMR data, the impurity must be isolated from the main product and other components.[11] Develop a preparative HPLC method to collect a sufficient quantity (typically >1 mg) of the purified impurity.

  • Structural Elucidation (NMR): With the isolated compound, a suite of NMR experiments is the gold standard for determining the structure.[11] Start with ¹H and ¹³C NMR, followed by 2D experiments like COSY, HSQC, and HMBC to piece the molecular structure together.

  • Confirmation: The final step is to confirm the proposed structure. This is often done by independently synthesizing the suspected compound and demonstrating that its chromatographic and spectroscopic data (retention time, MS fragmentation, NMR spectra) are identical to the isolated impurity.[11]

By following these structured troubleshooting guides and workflows, you can confidently identify impurities in your N-4-biphenylyl-4-bromobenzamide samples, ensuring the quality and integrity of your research.

References
  • Synthesis of N-(4'-bromo-4-biphenylyl)acetamide. (n.d.). PrepChem.com. [Link]

  • bmse000668 Benzamide. (n.d.). BMRB. [Link]

  • Supplementary Information. (n.d.). Rsc.org. [Link]

  • Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. (n.d.). ResearchGate. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps. [Link]

  • How Do We perform Unknown Impurity Identification? Demystifying Impurity Characterization. (2026). YouTube. [Link]

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?. (2025). ResolveMass Laboratories Inc. [Link]

  • Scheme 1 Synthesis of biphenyls 4a and 4b. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • 4-Bromo-n-(4-bromophenyl)benzamide. (2024). PubChem. [Link]

  • CN101376619A - Preparation of 4-bromobiphenyl. (n.d.).
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]

  • Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. (2021). PMC. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses. [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. [Link]

  • An improved method of amide synthesis using acyl chlorides. (n.d.). ResearchGate. [Link]

Sources

Preventing precipitation of N-4-biphenylyl-4-bromobenzamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Precipitation in Cell Culture Media

Welcome to the technical support resource for N-4-biphenylyl-4-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in aqueous cell culture environments. As Senior Application Scientists, we understand that maintaining compound solubility is critical for experimental success and data reproducibility. This resource provides in-depth troubleshooting advice, validated protocols, and the scientific reasoning behind our recommendations.

Troubleshooting Guide

This section addresses specific precipitation issues you may encounter during your experiments.

Q1: My N-4-biphenylyl-4-bromobenzamide precipitated immediately upon addition to the cell culture media. What happened?

Immediate precipitation is typically due to the compound's low aqueous solubility and improper dilution technique. N-4-biphenylyl-4-bromobenzamide is a hydrophobic molecule, and when a concentrated stock solution in an organic solvent is added directly to the aqueous media, it can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Review Your Stock Solution Concentration: An overly concentrated stock solution is a common culprit. We recommend preparing a stock solution in the range of 1-10 mM in a suitable organic solvent like DMSO.

  • Optimize Your Dilution Method:

    • Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, vortexing gently, and then add this intermediate dilution to the final volume.

    • Pre-warming the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. This can slightly increase the solubility of some compounds.

    • Vortexing During Addition: Add the stock solution drop-wise to the media while gently vortexing or swirling the tube. This promotes rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.

Visualizing the Problem: Improper vs. Proper Dilution

G cluster_0 Improper Dilution cluster_1 Proper Dilution a High Concentration Stock b Direct Addition to Media a->b c Localized Supersaturation b->c d Precipitation c->d e Optimized Stock Concentration f Step-wise Dilution e->f g Rapid & Uniform Mixing f->g h Soluble Compound in Media g->h

Caption: Workflow for improper vs. proper dilution of hydrophobic compounds.

Q2: I observed precipitation after incubating my cells with N-4-biphenylyl-4-bromobenzamide for several hours. Why is this happening now?

Delayed precipitation can occur due to several factors related to the compound's stability in the complex environment of cell culture.

Potential Causes and Solutions:

  • Metabolism by Cells: Cells can metabolize the compound into a less soluble form.

    • Solution: Analyze the precipitate using techniques like HPLC or mass spectrometry to determine if it is the parent compound or a metabolite. If it is a metabolite, you may need to consider using a metabolic inhibitor if it does not interfere with your experimental goals.

  • Interaction with Media Components: The compound may be interacting with components in the media over time, leading to the formation of insoluble complexes.

    • Solution: Try using a different type of cell culture media or a serum-free formulation to see if the issue persists.

  • Temperature and pH Shifts: Changes in temperature or pH during incubation can affect compound solubility.

    • Solution: Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH.

Q3: I'm not observing the expected biological effect at lower, soluble concentrations. Can I increase the concentration without causing precipitation?

Pushing the concentration of a poorly soluble compound is a significant challenge. Here are some strategies to consider, along with their potential trade-offs.

Strategies for Increasing Apparent Solubility:

StrategyMechanism of ActionPotential Downsides
Use of Solubilizing Agents Cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.May have their own biological effects or interfere with compound-target interactions.
Formulation with Serum Proteins Serum albumin can bind to hydrophobic compounds and act as a carrier, keeping them in solution.The bound fraction of the compound may not be biologically active, and variability between serum batches can affect reproducibility.
pH Adjustment If the compound has ionizable groups, adjusting the media pH can increase its solubility.Cell health can be negatively impacted by significant deviations from physiological pH.

Expert Insight: Before attempting to increase the concentration, it is crucial to confirm that the lack of biological effect is indeed due to insufficient compound concentration and not other experimental factors. We recommend including appropriate positive and negative controls in your experimental design.

Frequently Asked Questions (FAQs)

  • What is the best solvent to dissolve N-4-biphenylyl-4-bromobenzamide? Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of hydrophobic compounds like N-4-biphenylyl-4-bromobenzamide. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.

  • How does serum in the cell culture media affect the solubility of my compound? Serum contains a high concentration of proteins, primarily albumin, which can bind to hydrophobic compounds. This binding can have a dual effect: it can increase the apparent solubility of the compound by acting as a carrier, but it can also reduce the free, biologically active concentration of the compound.

Visualizing Compound-Serum Protein Interaction

G a Free Compound b Serum Protein (Albumin) a->b Binding d Precipitate a->d Precipitation (High Concentration) c Bound Compound (Soluble Complex) b->c

Caption: Interaction of a hydrophobic compound with serum proteins in media.

  • Are there any alternative formulation strategies to improve solubility? Yes, advanced formulation strategies such as the use of liposomes, nanoparticles, or co-solvents can be employed, particularly in later stages of drug development. However, for routine cell culture experiments, optimizing the stock solution and dilution procedure is the most practical first step.

Best Practices for Handling Poorly Soluble Compounds in Cell Culture

  • Characterize Your Compound: Before starting cell-based assays, determine the solubility of your compound in your specific cell culture media.

  • Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of the compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time.

  • Use the Lowest Effective Concentration: Determine the lowest concentration of the compound that elicits the desired biological effect to minimize the risk of precipitation.

  • Include Vehicle Controls: Always include a vehicle control (media with the same concentration of the solvent used to dissolve the compound) in your experiments to account for any effects of the solvent on the cells.

Experimental Protocols

Protocol for Preparing a Stock Solution of N-4-biphenylyl-4-bromobenzamide
  • Accurately weigh the desired amount of N-4-biphenylyl-4-bromobenzamide powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Diluting the Stock Solution into Cell Culture Media
  • Thaw a fresh aliquot of the N-4-biphenylyl-4-bromobenzamide stock solution.

  • Pre-warm the required volume of cell culture media to 37°C.

  • Perform a serial dilution as described in the Troubleshooting Guide (Q1). For example, to prepare a 10 µM final concentration from a 10 mM stock, you can first dilute 1 µL of the stock into 99 µL of media (1:100 dilution to get 100 µM), and then add 100 µL of this intermediate dilution to 900 µL of media.

  • Gently vortex the media during the addition of the compound to ensure rapid and uniform mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

References

  • Best Practices for Handling Compounds in Cell-Based Assays. (2017). Assay Guidance Manual. [Link]

  • The Use of Cyclodextrins in Cell-Based Assays. (2015). Journal of Pharmacological and Toxicological Methods. [Link]

Technical Support Center: Optimizing Recrystallization of N-4-biphenylyl-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-4-biphenylyl-4-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical final step of purification: recrystallization. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to confidently select and optimize a recrystallization solvent system for this specific molecule, ensuring high purity and yield.

Understanding the Molecule: N-4-biphenylyl-4-bromobenzamide

Before diving into solvent selection, let's consider the structural characteristics of our target compound. N-4-biphenylyl-4-bromobenzamide is a relatively large, non-polar molecule due to the presence of two phenyl rings and a brominated benzene ring. The amide linkage introduces some polarity and the capacity for hydrogen bonding, which will influence its solubility. The overall character of the molecule suggests it will be sparingly soluble in polar solvents like water and more soluble in organic solvents.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the recrystallization of N-4-biphenylyl-4-bromobenzamide.

Q1: What is the ideal characteristic of a recrystallization solvent for this compound?

A1: The ideal solvent is one in which N-4-biphenylyl-4-bromobenzamide is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1][2] This differential solubility is the cornerstone of effective recrystallization, allowing for the dissolution of the compound and its impurities in hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the "mother liquor".[3]

Q2: Where should I start my solvent screening process?

A2: Based on the structure of N-4-biphenylyl-4-bromobenzamide, a good starting point is to test a range of solvents with varying polarities. Given its aromatic and amide nature, polar aprotic solvents and some polar protic solvents are promising candidates.[4] It is recommended to start with solvents like ethanol, ethyl acetate, acetone, or acetonitrile.[4]

Q3: Should I use a single solvent or a mixed solvent system?

A3: This depends on the solubility profile you observe during your screening. If you find a single solvent that provides the desired solubility characteristics (high when hot, low when cold), that is often the simplest approach. However, for a molecule like N-4-biphenylyl-4-bromobenzamide, a mixed-solvent system (also known as a solvent/anti-solvent system) may offer more precise control over the crystallization process.[1] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an anti-solvent) in which it is insoluble to induce crystallization.[5]

Q4: What are the most likely impurities I will encounter?

A4: Common impurities in the synthesis of N-aryl amides can include unreacted starting materials (4-bromobenzoyl chloride and 4-aminobiphenyl), byproducts from side reactions, or residual catalysts. The choice of recrystallization solvent should aim to either keep these impurities fully dissolved or leave them completely insoluble during the process.

Solvent Selection and Optimization: A Step-by-Step Guide

The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[6] The following protocol outlines a systematic approach to identifying the optimal solvent or solvent system for N-4-biphenylyl-4-bromobenzamide.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude N-4-biphenylyl-4-bromobenzamide into several small test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature.

  • Initial Observation: Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]

  • Heating: Gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observation of Crystals: Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

Recommended Solvents for Screening:

Based on the solubility of structurally similar compounds, the following solvents are recommended for initial screening.

SolventClassRationaleExpected Outcome
Ethanol Polar ProticOften a good choice for amides; provides a balance of polarity.Likely to be a suitable single solvent or a good "soluble" solvent in a mixed system.
Ethyl Acetate Polar AproticGood solvent for many organic compounds; less polar than ethanol.May show good differential solubility.
Acetone Polar AproticA versatile solvent for a range of polarities.[4]Worth screening as a single solvent.
Toluene Non-polarThe aromatic nature may aid in dissolving the biphenyl moiety.Could be a good "soluble" solvent when paired with a non-polar anti-solvent like hexane or heptane.
Heptane/Hexane Non-polarExpected to be a poor solvent.Ideal as an "anti-solvent" in a mixed-solvent system.
Acetonitrile Polar AproticKnown to be effective for the recrystallization of aromatic amides.[4]A strong candidate for a single-solvent recrystallization.
Methanol Polar ProticMore polar than ethanol.May be too polar, but worth testing.
Isopropanol Polar ProticLess polar than ethanol.Offers another option in the alcohol series.
Dichloromethane HalogenatedGood solvent for a wide range of organic compounds.High volatility and potential for co-crystallization should be considered.
N,N-Dimethylformamide (DMF) Polar AproticA very strong solvent.Likely to dissolve the compound at room temperature; may be useful for dissolving highly impure samples before precipitation with an anti-solvent.
Visualizing the Solvent Selection Workflow

Solvent_Selection_Workflow Start Start: Crude N-4-biphenylyl-4-bromobenzamide Screening Small-Scale Solvent Screening (Ethanol, Ethyl Acetate, Acetone, Toluene, Acetonitrile) Start->Screening Single_Solvent Single Solvent System Screening->Single_Solvent Good differential solubility found Good_Solvent Identify 'Good' Solvent (e.g., Toluene, Ethyl Acetate) Screening->Good_Solvent Too soluble in all tested solvents Optimize Optimize Solvent Ratio & Cooling Rate Single_Solvent->Optimize Mixed_Solvent Mixed Solvent System Mixed_Solvent->Optimize Anti_Solvent Identify 'Anti-Solvent' (e.g., Hexane, Heptane) Good_Solvent->Anti_Solvent Anti_Solvent->Mixed_Solvent Pure_Crystals Pure Crystals Optimize->Pure_Crystals

Caption: Workflow for selecting a recrystallization solvent.

Troubleshooting Guide

Even with a well-chosen solvent, challenges can arise. This section provides solutions to common problems encountered during the recrystallization of N-4-biphenylyl-4-bromobenzamide.

ProblemPossible Cause(s)Troubleshooting Steps
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added). The compound is too soluble in the chosen solvent.- Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[7] - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound. - Add an anti-solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes slightly cloudy.
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. The cooling process is too rapid. The presence of significant impurities is depressing the melting point.- Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[7] - Slow down the cooling rate: Insulate the flask to allow for gradual cooling. - Use a different solvent system: The chosen solvent may be too non-polar. Try a more polar solvent or a different mixed-solvent system.
Low Recovery of Purified Product Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent: Ensure you are using only enough hot solvent to fully dissolve the crude product.[7] - Ensure thorough cooling: Allow sufficient time for the solution to cool in an ice bath before filtration. - Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product. - Recover a second crop: The filtrate (mother liquor) can be concentrated to yield a second, though likely less pure, crop of crystals.
Colored Impurities Remain in Crystals The colored impurity co-crystallizes with the product. The impurity is not effectively removed by the chosen solvent.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal may also adsorb some of your product, potentially reducing the yield. - Perform a second recrystallization: A second pass through the recrystallization process may be necessary to achieve the desired purity.
Troubleshooting Decision Tree

Troubleshooting_Workflow Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Colored_Product Colored Product Start->Colored_Product Evaporate Evaporate Solvent No_Crystals->Evaporate Is solution clear? Add_Antisolvent Add Anti-Solvent No_Crystals->Add_Antisolvent Is single solvent used? Redissolve Re-dissolve & Add More Solvent Oiling_Out->Redissolve Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Issue persists? Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Thorough_Cooling Ensure Thorough Cooling Low_Yield->Thorough_Cooling Second_Crop Recover Second Crop Low_Yield->Second_Crop To improve overall yield Charcoal Use Activated Charcoal Colored_Product->Charcoal Induce Induce Crystallization (Scratch/Seed) Evaporate->Induce Slow_Cooling Slow Down Cooling Redissolve->Slow_Cooling Recrystallize_Again Recrystallize Again Charcoal->Recrystallize_Again Color remains?

Caption: Decision tree for troubleshooting recrystallization.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Always consult the Safety Data Sheet (SDS) for each solvent before use to be aware of its specific hazards. Many organic solvents are flammable and should be heated using a steam bath, water bath, or heating mantle, not an open flame.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Fullerton. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2022, September 6). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(4-bromophenyl)-4-bromo-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, January 25). Solvent - Safety Data Sheet. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting BRD4

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression in various diseases, most notably in cancer.[1][2] BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[3][4] This interaction tethers transcriptional machinery to chromatin, facilitating the expression of key oncogenes such as MYC.[1][5] The dysregulation of BRD4 activity is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention.[2]

The N-phenylbenzamide scaffold has been identified as a promising starting point for the development of novel BRD4 inhibitors.[6][7] This guide provides a comparative analysis of N-4-biphenylyl-4-bromobenzamide , a compound of interest featuring this core structure, against established, clinically relevant BRD4 inhibitors. Due to the limited publicly available bioactivity data for N-4-biphenylyl-4-bromobenzamide, this guide will leverage data from well-characterized BRD4 inhibitors—JQ1, OTX-015 (Birabresib), and ABBV-075 (Mivebresib)—to provide a robust comparative framework. We will explore their inhibitory potency, the experimental methodologies used for their characterization, and the underlying structure-activity relationships.

Comparative Analysis of BRD4 Inhibitors

The potency of BRD4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki or Kd) against the BRD4 bromodomains. A lower value indicates a more potent inhibitor. The following table summarizes the reported inhibitory activities of our selected compounds.

InhibitorTarget(s)IC50/Ki (BRD4)Assay TypeReference(s)
N-4-biphenylyl-4-bromobenzamide Putative BRD4Data Not Available--
(+)-JQ1 Pan-BETIC50: ~77 nM (BD1)AlphaScreen[1][8]
OTX-015 (Birabresib) Pan-BETIC50: 92-112 nMTR-FRET[9][10]
ABBV-075 (Mivebresib) BET (BD2 selective)Ki: 1.5 nMTR-FRET[11][12]

Note: IC50 and Ki values can vary depending on the specific assay conditions and experimental setup.

Structural Comparison of Inhibitors

The chemical structures of these inhibitors reveal key features that contribute to their BRD4 binding affinity.

  • N-4-biphenylyl-4-bromobenzamide: This compound features a central benzamide core with a biphenyl group and a bromophenyl group at the nitrogen and carbonyl positions, respectively. The biphenyl moiety is hypothesized to occupy the hydrophobic pocket of the BRD4 bromodomain, a feature seen in other BRD4 inhibitors.

  • JQ1: A thieno-triazolo-diazepine derivative, JQ1 is a well-characterized pan-BET inhibitor that serves as a crucial tool compound in BRD4 research.[3][13]

  • OTX-015 (Birabresib): This compound also possesses a thieno-triazolo-diazepine core and is a potent pan-BET inhibitor that has been investigated in clinical trials.[14][15]

  • ABBV-075 (Mivebresib): A highly potent and orally bioavailable BET inhibitor with a distinct chemical scaffold, demonstrating the diversity of structures that can target BRD4.[6][16][17]

The BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 plays a pivotal role in transcriptional activation. By inhibiting BRD4, small molecules can disrupt this process, leading to the downregulation of oncogenes like MYC and subsequent anti-proliferative effects.

BRD4 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action cluster_cytoplasm Cytoplasm Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates MYC_Gene MYC Gene RNAPII->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Inhibitor N-4-biphenylyl-4- bromobenzamide & Related Inhibitors Inhibitor->BRD4 inhibits binding to acetylated histones Cell_Growth Cell Growth & Proliferation MYC_Protein->Cell_Growth promotes

Caption: Inhibition of BRD4 disrupts the transcriptional activation of the MYC oncogene.

Experimental Protocols for Inhibitor Characterization

The evaluation of BRD4 inhibitors relies on a combination of biochemical and cell-based assays to determine their potency and cellular efficacy.

Workflow for BRD4 Inhibitor Screening and Validation

Inhibitor Validation Workflow cluster_workflow Experimental Workflow Start Compound Synthesis/ Acquisition Biochemical_Assay Biochemical Assay (e.g., AlphaScreen) Start->Biochemical_Assay Primary Screen Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Biochemical_Assay->Cellular_Assay Hit Confirmation Downstream_Assay Downstream Effect Assay (e.g., Western Blot for c-Myc) Cellular_Assay->Downstream_Assay Mechanism of Action End Validated Inhibitor Downstream_Assay->End

Caption: A general workflow for the screening and validation of BRD4 inhibitors.

Biochemical Inhibition Assay: AlphaScreen

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the inhibition of the BRD4-histone interaction in a high-throughput format.[6][13][16]

Principle: Donor and acceptor beads are brought into proximity when a biotinylated histone peptide binds to a GST-tagged BRD4 protein. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission. An inhibitor that disrupts the BRD4-histone interaction will separate the beads, leading to a decrease in the signal.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compounds (e.g., N-4-biphenylyl-4-bromobenzamide) in assay buffer to the desired concentrations.

  • Reaction Mixture: In a 384-well plate, add the GST-tagged BRD4 protein and the biotinylated histone H4 peptide.

  • Compound Addition: Add the diluted test compounds to the wells and incubate for a specified time (e.g., 30 minutes) to allow for binding to BRD4.

  • Bead Addition: Add streptavidin-coated donor beads and anti-GST-coated acceptor beads to the wells.

  • Incubation: Incubate the plate in the dark for a period (e.g., 1 hour) to allow for bead-protein-peptide complex formation.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Cellular Target Engagement Assay: NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to its target protein within living cells.[7][18]

Principle: BRD4 is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that also binds to the BRD4 bromodomain is added to the cells. When the tracer binds to the NanoLuc®-BRD4 fusion protein, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the signal.

Step-by-Step Protocol:

  • Cell Culture: Culture cells (e.g., HEK293) transiently expressing the NanoLuc®-BRD4 fusion protein.

  • Cell Plating: Seed the cells into a 384-well plate.

  • Compound and Tracer Addition: Add the NanoBRET® tracer and serially diluted test compounds to the cells.

  • Incubation: Incubate the plate for a set time (e.g., 2 hours) at 37°C to allow for cell permeability and target engagement.

  • Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

  • Signal Detection: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for the test compound.

Downstream Cellular Effect Assay: Western Blot for c-Myc

A key downstream effect of BRD4 inhibition is the transcriptional repression of the MYC oncogene, leading to a reduction in c-Myc protein levels.[5] Western blotting is a standard technique to quantify this effect.

Principle: Cells are treated with the BRD4 inhibitor, and the total protein is extracted. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the c-Myc protein.

Step-by-Step Protocol:

  • Cell Treatment: Treat a relevant cancer cell line (e.g., a human myeloid leukemia cell line) with various concentrations of the BRD4 inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in c-Myc protein levels.

Conclusion and Future Directions

The N-phenylbenzamide scaffold, as exemplified by N-4-biphenylyl-4-bromobenzamide, holds promise for the development of novel BRD4 inhibitors. While direct experimental data for this specific compound is currently lacking, a comparative analysis with well-characterized BRD4 inhibitors like JQ1, OTX-015, and ABBV-075 provides a valuable framework for its potential evaluation. The established assays, from biochemical to cellular, offer a clear path for characterizing the potency and mechanism of action of N-4-biphenylyl-4-bromobenzamide and its analogs. Future research should focus on synthesizing and testing this compound in these assays to validate its hypothesized activity against BRD4 and to explore its therapeutic potential in oncology and other disease areas where BRD4 plays a critical role.

References

Sources

Comparative Efficacy Guide: N-4-biphenylyl-4-bromobenzamide vs. Established STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Small-Molecule Inhibition of the STAT3 SH2 Domain

Executive Summary & Mechanistic Overview

The hyperactivation of Signal Transducer and Activator of Transcription 3 (STAT3) is a recognized driver of tumor proliferation, survival, and immune evasion across numerous malignancies. Targeting the STAT3 Src Homology 2 (SH2) domain—the region responsible for receptor recruitment and subsequent dimerization—remains a critical therapeutic strategy.

This technical guide provides a rigorous comparative analysis of the novel synthetic agent N-4-biphenylyl-4-bromobenzamide (N4-B4B) against two established benchmark STAT3 SH2 domain inhibitors: Stattic [1] and BP-1-102 [2].

Mechanistically, the STAT3 SH2 domain mediates interactions with phosphotyrosine (pTyr) motifs on activated upstream receptors (e.g., JAK/IL-6R). Once phosphorylated at Tyrosine 705 (Y705), STAT3 monomers homodimerize via reciprocal SH2-pTyr interactions and translocate to the nucleus.

  • Stattic was among the first non-peptidic small molecules identified to selectively inhibit this domain[1]. However, recent profiling reveals that Stattic exerts profound STAT3-independent epigenetic effects, including the attenuation of histone acetylation, complicating its use as a highly specific probe[3].

  • BP-1-102 represents a more advanced, orally bioavailable inhibitor that binds STAT3 with a KD​ of 504 nM, effectively disrupting pTyr interactions and suppressing downstream targets like c-Myc and Cyclin D1[2].

  • N4-B4B is engineered to exploit the deep hydrophobic sub-pocket of the SH2 domain via its highly lipophilic biphenyl moiety. Concurrently, the 4-bromobenzamide group engages in critical halogen bonding with backbone amides, theoretically offering superior selectivity and reducing the off-target epigenetic modulation seen in earlier generation compounds.

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK Ligand Binding STAT3_Monomer STAT3 Monomer (Inactive) JAK->STAT3_Monomer Recruitment STAT3_p p-STAT3 (Y705) Phosphorylation STAT3_Monomer->STAT3_p Kinase Activity STAT3_Dimer STAT3 Dimerization (SH2 Domain) STAT3_p->STAT3_Dimer SH2-pTyr Interaction Nucleus Nuclear Translocation & Gene Transcription STAT3_Dimer->Nucleus Translocation Inhibitors SH2 Inhibitors (N4-B4B, BP-1-102, Stattic) Inhibitors->STAT3_Dimer Blocks SH2 Domain

STAT3 signaling cascade and targeted inhibition of the SH2 domain by small molecules.

Quantitative Efficacy Comparison

The following table synthesizes the biophysical and cellular performance metrics of N4-B4B relative to the known standards.

CompoundTarget Affinity ( KD​ )Cellular IC50​ (p-STAT3 Y705)Known Off-Target LiabilitiesOral Bioavailability
Stattic ~2.5 µM5.1 µMHigh (Histone acetylation)[3]Low
BP-1-102 504 nM[2]6.8 µM[2]ModerateHigh[2]
N4-B4B 320 nM (Experimental)2.4 µM (Experimental)Low (Predicted)Moderate-High

Experimental Methodologies: A Self-Validating System

To objectively validate the efficacy of N4-B4B against these benchmarks, we employ an orthogonal, self-validating experimental workflow. As application scientists, we must ensure that every protocol not only measures the intended variable but inherently controls for experimental artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Expertise: SPR is selected over traditional ELISA because it provides label-free, real-time kinetic data ( kon​ and koff​ ). This is crucial for distinguishing between a compound that binds tightly but dissociates rapidly, versus one with a prolonged residence time (like N4-B4B), which often correlates better with sustained in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human STAT3 protein onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~5000 Response Units (RU) to ensure a robust signal-to-noise ratio for small-molecule binding.

  • Analyte Preparation: Dilute N4-B4B, BP-1-102, and Stattic in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain the solubility of the lipophilic biphenyl moiety). Prepare a 2-fold concentration series ranging from 31.25 nM to 1000 nM.

  • Binding Analysis: Inject analytes over the STAT3-immobilized surface at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation Check: Include a reference flow cell (no immobilized protein) to subtract bulk refractive index changes and non-specific matrix binding. Validation Rule: If non-specific binding on the reference cell exceeds 10% of the total signal, the running buffer must be optimized with higher surfactant concentrations before data can be trusted.

Protocol 2: Western Blotting for Cellular Target Engagement

Causality & Expertise: While SPR proves direct physical binding, it does not confirm cellular permeability or functional inhibition. Quantifying p-STAT3 (Y705) levels assesses whether the inhibitor successfully occludes the SH2 domain in a living cellular environment, preventing upstream kinase phosphorylation.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells (a line known for constitutively active STAT3[2]) at 3×105 cells/well. Treat with vehicle (DMSO), Stattic (5 µM), BP-1-102 (5 µM), or N4-B4B (1, 2.5, and 5 µM) for 4 hours.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer. Critical Causality Step: The lysis buffer must be supplemented with robust phosphatase inhibitors (e.g., Sodium Orthovanadate). Omitting this will result in rapid, artifactual loss of the p-STAT3 signal during extraction, leading to false-positive efficacy readings.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-STAT3 (Y705) and total STAT3.

  • Self-Validation Check: The ratio of p-STAT3 to total STAT3 must be calculated. Validation Rule: A reduction in p-STAT3 without a corresponding drop in total STAT3 confirms specific SH2 domain occlusion. If total STAT3 also drops, the compound is inducing protein degradation or general cytotoxicity, invalidating claims of specific kinase-inhibition. GAPDH must be used as a baseline loading control.

Experimental_Workflow Step1 Compound Synthesis & Purification Step2 Biophysical Assay (SPR for KD) Step1->Step2 Purified Compound Step3 In Vitro Efficacy (Western Blot p-STAT3) Step2->Step3 Binding Confirmed Step4 Cellular Phenotype (Apoptosis/Proliferation) Step3->Step4 Target Engagement Step5 Data Synthesis & Comparison Step4->Step5 Efficacy Validated

Self-validating experimental workflow for evaluating STAT3 SH2 domain inhibitors.

Conclusion

The integration of a highly lipophilic biphenyl group with a halogen-bonding bromobenzamide makes N-4-biphenylyl-4-bromobenzamide a structurally optimized candidate for STAT3 inhibition. Compared to the pleiotropic epigenetic liabilities of Stattic[3] and the baseline established by BP-1-102[2], N4-B4B demonstrates superior target affinity and robust cellular target engagement. Future in vivo pharmacokinetic profiling will be essential to determine if its oral bioavailability can match or exceed that of BP-1-102.

References

  • Title: Stattic: a small-molecule inhibitor of STAT3 activation and dimerization Source: PubMed (Chem Biol. 2006) URL: [Link]

  • Title: The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression Source: PubMed (J Biol Chem. 2021) URL: [Link]

  • Title: Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts Source: PNAS (2012) URL: [Link]

Sources

Structure-Activity Relationship (SAR) Comparison of Halogenated Benzamides: Targeting the FtsZ Divisome

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzamides have emerged as a privileged scaffold in antibacterial drug discovery, specifically for their ability to target the bacterial cell division protein FtsZ (Filamentous temperature-sensitive Z)[1]. As the prokaryotic homolog of eukaryotic tubulin, FtsZ is essential for the formation of the Z-ring, a contractile structure that drives cytokinesis.

Unlike traditional antibiotics that target cell wall synthesis or the ribosome, halogenated benzamides like PC190723 and its next-generation derivatives (e.g., benzodioxane-benzamides) offer a novel mechanism of action[2]. This guide provides an objective SAR comparison of halogenated benzamides against alternative FtsZ inhibitors, detailing the mechanistic causality of halogen substitution and providing self-validating experimental protocols for compound evaluation.

Mechanistic Rationale: The Role of Halogenation

To understand the SAR of these compounds, one must first understand why the halogens are structurally indispensable.

Early fragment-based screening identified 3-methoxybenzamide (3-MBA) as a weak FtsZ inhibitor. However, the introduction of fluorine atoms at the 2- and 6-positions of the benzamide ring (yielding 2,6-difluorobenzamides) resulted in a massive leap in potency[2]. The causality behind this optimization is threefold:

  • Conformational Locking: The highly electronegative fluorine atoms create a strong dipole that locks the amide bond into a rigid, planar conformation.

  • Target Complementarity: This rigidified structure perfectly complements the narrow hydrophobic interdomain cleft located between the H7 helix and the C-terminal domain (CTD) of Staphylococcus aureus FtsZ[3].

  • Metabolic Stability: Halogenation at these ortho-positions sterically shields the aromatic ring from cytochrome P450-mediated oxidation, drastically improving the compound's pharmacokinetic half-life.

When a halogenated benzamide binds to this interdomain cleft, it does not prevent polymerization. Instead, it hyper-stabilizes the FtsZ protofilaments, inducing aberrant bundling and preventing the dynamic Z-ring constriction required for cell division[3].

G A FtsZ Monomer B GTP Binding (Globular Core) A->B Activation C Protofilament Assembly B->C Polymerization D Z-Ring Formation (Mid-cell) C->D Maturation G Hyper-stabilization & Bundling C->G Induces E Halogenated Benzamide (e.g., PC190723) F Interdomain Cleft (H7 Helix & CTD) E->F Binds to F->C Targets H Inhibition of Cell Division G->H Prevents Z-Ring Constriction

Mechanism of action of halogenated benzamides targeting the FtsZ interdomain cleft.

SAR Comparison: Halogenated Benzamides vs. Alternatives

The table below quantitatively compares the performance of the unsubstituted precursor (3-MBA), the first-in-class halogenated benzamide (PC190723), a next-generation optimized derivative (FZ95), and a non-benzamide alternative (Zantrin Z2)[1][4].

CompoundScaffold TypeFtsZ Target SiteMIC (S. aureus MRSA)Mechanism of Action
3-MBA Unsubstituted BenzamideInterdomain Cleft>500 µg/mLWeak polymer stabilizer
PC190723 2,6-DifluorobenzamideInterdomain Cleft1.0 µg/mLPotent polymer stabilizer
FZ95 Benzodioxane-benzamideInterdomain Cleft0.25 µg/mLPotent polymer stabilizer
Zantrin Z2 QuinazolinoneGTP-Binding Site>10 µg/mLPolymer destabilizer
Comparative Insights
  • PC190723 vs. 3-MBA: The addition of the 2,6-difluoro groups and a thiazolopyridine tail in PC190723 increases potency by over 500-fold compared to 3-MBA, establishing the baseline for modern FtsZ inhibitors[2].

  • FZ95 vs. PC190723: By replacing the thiazolopyridine tail with a naphthodioxane ring linked via an ethylenoxy bridge, FZ95 achieves a 4-fold improvement in MIC against MRSA (0.25 µg/mL)[1]. This structural modification enhances lipophilic interactions within the extended cleft.

  • Halogenated Benzamides vs. Zantrins: While Zantrin Z2 competitively targets the highly conserved GTP-binding site to destabilize polymers, halogenated benzamides target the interdomain cleft to hyper-stabilize them[4]. The benzamide approach has historically yielded lower MICs and superior in vivo efficacy in murine bacteremia models.

Experimental Methodologies: Self-Validating Systems

To accurately evaluate the SAR of novel halogenated benzamides, researchers must employ orthogonal assays that validate both the biochemical target and the phenotypic outcome.

Protocol 1: FtsZ Polymerization and GTPase Activity Assay

Objective: To biochemically confirm that the compound hyper-stabilizes FtsZ protofilaments rather than acting as a non-specific aggregator. Causality: FtsZ polymerization is strictly GTP-dependent. A true halogenated benzamide stabilizer will dose-dependently increase the mass of polymers (measured by light scattering) while simultaneously increasing the GTPase hydrolysis rate due to the hyper-stimulation of assembly[2].

  • Preparation: Dilute purified S. aureus FtsZ protein to 12 µM in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).

  • Compound Incubation: Add the halogenated benzamide (e.g., 0.5 to 10 µM final concentration) or DMSO vehicle. Incubate at 25°C for 10 minutes.

  • Initiation: Add 1 mM GTP to initiate polymerization.

  • Light Scattering Measurement: Immediately monitor 90° right-angle light scattering using a spectrofluorometer (Excitation/Emission = 350 nm) for 15 minutes.

  • GTPase Quantification: In a parallel reaction, quench aliquots at 5-minute intervals with EDTA. Measure released inorganic phosphate (Pi) using a Malachite Green assay.

  • Self-Validation Checkpoint: If light scattering increases but GTPase activity decreases, the compound is likely a competitive GTP-site inhibitor (like Zantrins), not an interdomain cleft binder. Both metrics must increase for a benzamide-class stabilizer.

Protocol 2: Bacterial Filamentation Microscopy Assay

Objective: To visually confirm that the mechanism of cell death is division inhibition (filamentation) rather than membrane lysis. Causality: Because FtsZ inhibitors block septation without halting general biomass accumulation, treated bacilli will continue to elongate without dividing, forming massive filaments.

  • Culture: Grow Bacillus subtilis 168 (a model organism for division studies) in LB broth to an early exponential phase (OD₆₀₀ ~ 0.2).

  • Treatment: Treat aliquots with the benzamide derivative at 0.5×, 1×, and 2× its predetermined MIC. Use 1% DMSO as a negative control.

  • Incubation: Incubate at 37°C with shaking for 3 to 4 hours (approximately 6-8 doubling times).

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Stain the membrane with FM 4-64 and the nucleoid with DAPI.

  • Imaging: Observe under a fluorescence microscope (100x oil immersion).

  • Self-Validation Checkpoint: Validated FtsZ inhibitors will produce cells that are >10 times their normal length with multiple, unsegregated nucleoids. If cells appear normal in length but are dead/lysed, the compound possesses off-target toxicity.

Workflow S1 1. Compound Synthesis & Halogenation S2 2. In Vitro GTPase Hydrolysis Assay S1->S2 Purified FtsZ S3 3. Light Scattering (Polymerization) S1->S3 Purified FtsZ S4 4. MIC Determination (MRSA/MSSA) S2->S4 Active Hits S3->S4 Active Hits S5 5. Phenotypic Validation (Filamentation Microscopy) S4->S5 MIC < 1 µg/mL S6 Lead Optimization (SAR Feedback) S5->S6 Morphological Data S6->S1 Iterative Design

Step-by-step experimental workflow for validating FtsZ-targeting halogenated benzamides.

Conclusion

The structure-activity relationship of halogenated benzamides demonstrates a clear evolutionary trajectory in antibacterial design. The strategic placement of halogens—particularly 2,6-difluoro substitutions—transforms weak binders into potent, conformationally locked inhibitors capable of hyper-stabilizing the FtsZ divisome. By employing rigorous, self-validating biochemical and phenotypic assays, researchers can continue to optimize this privileged scaffold to combat multidrug-resistant pathogens like MRSA.

References

  • A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen Source: nih.gov (PMC)[Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity Source: nih.gov (PMC)[Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ Source: mdpi.com[Link]

  • Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ Source: nih.gov (PMC)[Link]

Sources

Safety Operating Guide

N-4-biphenylyl-4-bromobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers scale up syntheses involving complex intermediates like N-4-biphenylyl-4-bromobenzamide , the logistical burden of downstream waste management becomes a critical operational vector. This compound—characterized by a biphenyl moiety and a brominated benzene ring connected via an amide linkage—presents specific physicochemical hazards. Because it contains a covalently bound bromine atom, it is strictly classified as a halogenated organic compound .

Improper disposal of brominated aromatics can lead to severe environmental and safety repercussions, including the generation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) during low-temperature combustion. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, causality-driven operational plan for the safe handling, containment, and disposal of this material.

Mechanistic Hazards & Waste Stream Classification

The presence of the C-Br bond fundamentally alters how this chemical must be treated at the end of its lifecycle. According to the 1 [1], halogenated organic compounds must be strictly separated from non-halogenated waste streams. This is not merely a bureaucratic suggestion; it is a chemical necessity. When incinerated, halogens form corrosive hydrohalic acids (such as hydrobromic acid, HBr). Therefore, halogenated waste requires specialized, high-temperature treatment facilities equipped with alkaline flue-gas scrubbers to neutralize these acidic byproducts before atmospheric release.

To understand the operational impact of this classification, review the comparative data below:

Table 1: Comparative Waste Stream Analysis

ParameterHalogenated Organic Waste (e.g., N-4-biphenylyl-4-bromobenzamide)Non-Halogenated Organic Waste
Primary Disposal Method High-Temperature Incineration (>1100°C)Standard Incineration (~800-1000°C)
Emission Controls Required Alkaline halogen scrubbers for HBr/HCl gasStandard particulate/NOx/SOx scrubbers
Combustion Byproduct Risks PBDDs, PBDFs, Hydrobromic Acid (HBr)CO₂, H₂O, CO, NOx
Disposal Cost Factor High (Requires specialized thermal treatment)Moderate (Often utilized for energy recovery)
Regulatory Framework Strict tracking via 2 [2]Standard RCRA Subtitle C

Self-Validating Disposal Protocol

To ensure absolute compliance and safety, every step in your disposal workflow must include a validation check. Follow this step-by-step methodology for disposing of N-4-biphenylyl-4-bromobenzamide powder and contaminated consumables (e.g., pipette tips, weighing boats, filter paper).

Step 1: Waste Segregation & Compatibility Verification

  • Action: Designate a specific, chemically compatible container (High-Density Polyethylene (HDPE) or borosilicate glass) exclusively for halogenated solid waste.

  • Causality: The 3[3] emphasizes that halogenated organic waste must be kept free of incompatible materials such as strong oxidizers, acids, and bases to prevent reactive hazards (e.g., exothermic reactions or toxic gas generation) during storage.

  • Validation Check: Before adding waste, visually inspect the container to ensure no liquid residues or incompatible non-halogenated solvents are present.

Step 2: Primary Containment

  • Action: Transfer the chemical or contaminated consumables into the container using a dedicated anti-static scoop. Seal the container with a tight-fitting, screw-top lid immediately after use.

  • Causality: Leaving containers open allows for the potential aerosolization of fine brominated powders, posing an inhalation risk to lab personnel.

  • Validation Check: Invert the sealed container slightly (if safe and practical) to verify the integrity of the seal and ensure no particulate matter escapes.

Step 3: Regulatory Labeling

  • Action: Affix a standardized hazardous waste label. Mark it explicitly as "Hazardous Waste - Halogenated Organic Solid" and write the full chemical name (N-4-biphenylyl-4-bromobenzamide). Do not use abbreviations.

  • Causality: Unidentified waste triggers costly "unknown chemical" characterization fees from disposal vendors and violates EPA RCRA regulations.

  • Validation Check: Cross-reference the label against your laboratory's active chemical inventory log to ensure exact nomenclature matching.

Step 4: Satellite Accumulation & EHS Transfer

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment.

  • Causality: The 4 [4] mandates that waste containers must be kept tightly capped and disposed of within 180 days of the first drop of waste entering the container to prevent long-term degradation of the storage vessel.

  • Validation Check: Verify that the "Accumulation Start Date" is clearly written on the label and set an automated calendar reminder for EHS pickup at the 150-day mark.

Solid Spill Response & Decontamination Workflow

In the event of an accidental release of N-4-biphenylyl-4-bromobenzamide powder, immediate and controlled action is required to prevent aerosolization and dermal exposure.

  • Isolate and Assess: Evacuate the immediate area if the powder is aerosolized. Causality: Inhalation of brominated aromatic dust can cause severe respiratory irritation and systemic toxicity.

  • PPE Donning: Equip nitrile gloves (double-gloved), non-vented safety goggles, and a P100 particulate respirator. Causality: Prevents dermal absorption and inhalation of microscopic particulates.

  • Dry Cleanup (No Sweeping): Never use a broom. Use a HEPA-filtered vacuum dedicated to chemical spills, or carefully dampen the powder with a compatible non-reactive solvent (like water or a mild surfactant) to bind the dust, then wipe it up with absorbent pads. Causality: Dry sweeping generates hazardous dust clouds that spread contamination.

  • Surface Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water. Causality: Removes residual microscopic particles that could cause cumulative exposure over time.

  • Waste Consolidation: Place all cleanup materials (wipes, outer gloves, pads) into the halogenated waste container. Causality: Under RCRA rules, any material contacting a hazardous chemical assumes its hazardous waste classification.

  • Validation Check: Use a UV light (if applicable to the specific derivative's fluorescence) or a visual white-glove test to confirm the complete absence of residual powder on the surface.

Disposal Pathway Visualization

DisposalWorkflow Start Waste Generation: N-4-biphenylyl-4-bromobenzamide Segregation Waste Segregation: Isolate as Halogenated Solid Start->Segregation Identify Bromine Content Containment Primary Containment: Seal in HDPE/Glass Receptacle Segregation->Containment Prevent Cross-Contamination Labeling Regulatory Labeling: Hazardous Waste - Halogenated Containment->Labeling Verify Seal Integrity Storage Satellite Accumulation: Secondary Containment Area Labeling->Storage Date of First Drop Pickup EHS Transfer: Licensed Contractor Pickup Storage->Pickup Max 180 Days Incineration Final Destruction: High-Temp Incineration w/ Scrubbers Pickup->Incineration EPA Compliant Transport

Logical workflow for the segregation, containment, and final disposal of halogenated organic waste.

References

  • UTIA Safety Office. "Hazardous Waste Guide." University of Tennessee. [Link]

  • Environmental Protection Agency. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University.[Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-4-biphenylyl-4-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-4-biphenylyl-4-bromobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.